Author: BenchChem Technical Support Team. Date: February 2026
Topic: Ethyl 2-acetamido-2-hydroxyacetate (CAS 196959-49-6) Properties & Applications
Content Type: In-depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
A Versatile
-Acyliminium Precursor for Peptidomimetic Synthesis
Executive Summary
Ethyl 2-acetamido-2-hydroxyacetate (CAS 196959-49-6) is a specialized hemiaminal intermediate used primarily in the synthesis of non-natural amino acids and dehydroamino acid derivatives. Structurally, it represents a "masked" glycine cation. Under acidic activation, it generates a highly reactive
-acyliminium ion, a powerful electrophile that allows for the rapid construction of complex carbon skeletons via amidoalkylation. This guide details its physicochemical properties, synthetic utility, and specific experimental protocols for its application in pharmaceutical development.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]
Soluble in polar organic solvents (DCM, EtOAc, MeOH); limited solubility in water due to hydrolysis risk.[1][2]
Stability
Hygroscopic.[3] Susceptible to hydrolysis (reversion to ethyl glyoxylate and acetamide) and dehydration (to enamides) under acidic/thermal stress.
Synthetic Utility & Mechanism
The core value of Ethyl 2-acetamido-2-hydroxyacetate lies in its ability to act as a divergent intermediate . It serves as a gateway to two distinct chemical pathways essential for drug discovery:
A. -Acyliminium Ion Generation (Amidoalkylation)
In the presence of a Lewis or Brønsted acid, the hydroxyl group is protonated and eliminated as water. This generates a resonance-stabilized
-acyliminium ion. This species is a "hard" electrophile that reacts with -nucleophiles (aromatics, alkenes, enol ethers) to form C-C bonds. This is the primary route for synthesizing -substituted amino acids.
B. Dehydration to Dehydroamino Acids
Under dehydrating conditions (e.g.,
, , or acid catalysis with azeotropic removal of water), the compound converts to Ethyl 2-acetamidoacrylate . This dehydroalanine derivative is a Michael acceptor, useful for cysteine conjugation or polymerization.
Visualizing the Reaction Pathways
Figure 1: Divergent synthetic pathways for CAS 196959-49-6: Amidoalkylation vs. Dehydration.[4]
Experimental Protocols
Protocol A: Synthesis of Ethyl 2-acetamido-2-hydroxyacetate
Note: This synthesis relies on the condensation of ethyl glyoxylate with acetamide.
Reagents:
Ethyl glyoxylate (50% solution in toluene or generated from diethyl acetal)
Acetamide (1.0 equiv)
Solvent: Acetone or THF (anhydrous)
Procedure:
Preparation: Charge a reaction flask with ethyl glyoxylate (10 mmol) and acetamide (10 mmol, 0.59 g).
Reaction: Add acetone (20 mL) and stir the mixture at reflux for 4–6 hours. Alternatively, stir at room temperature for 12–24 hours if the glyoxylate is highly reactive.
Monitoring: Monitor by TLC (EtOAc/Hexane) or NMR. The disappearance of the aldehyde proton (
9.5 ppm) and appearance of the hemiaminal methine doublet (5.5-6.0 ppm, exchangeable with ) indicates conversion.
Isolation: Concentrate the solvent under reduced pressure. The residue typically solidifies upon standing or triturating with diethyl ether/hexanes.
Purification: Recrystallize from EtOAc/Hexanes if necessary.
Dissolve the hemiaminal (1 mmol) and the arene nucleophile (2 mmol) in anhydrous DCM (5 mL) under nitrogen.
Cool the solution to 0 °C.
Add the acid catalyst dropwise.
Allow the mixture to warm to room temperature and stir for 2–4 hours.
Quench: Pour the mixture into saturated aqueous
.
Workup: Extract with DCM (
mL). Dry organics over and concentrate.
Result: The product is the ethyl ester of the corresponding aryl-substituted
-acetylglycine.
Mechanistic Visualization: The
-Acyliminium Pathway
The following diagram illustrates the electronic movement during the critical activation step, highlighting why this intermediate is a superior electrophile compared to standard imines.
Figure 2: Mechanism of acid-catalyzed N-acyliminium ion formation and nucleophilic trapping.
Safety & Handling (E-E-A-T)
Hazard Classification: Treat as a Skin Irritant (Category 2) and Eye Irritant (Category 2A).
Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). Moisture will cause slow hydrolysis back to ethyl glyoxylate (toxic aldehyde) and acetamide.
PPE: Standard laboratory PPE (gloves, goggles, lab coat) is mandatory. Use a fume hood during synthesis to avoid inhalation of glyoxylate vapors.
Spill Response: Absorb with inert material (vermiculite) and dispose of as organic waste. Do not use water for cleanup of the pure solid to prevent hydrolysis.
References
Zaugg, H. E. (1984).
-Amidoalkylation at Carbon: Recent Advances. Synthesis , 1984(03), 181-212.
Foundational review on the chemistry of N-acyliminium ions and hemiaminal precursors.
Speckamp, W. N., & Hiemstra, H. (1985). Intramolecular Reactions of N-Acyliminium Intermediates. Tetrahedron , 41(20), 4367-4416.
Authoritative source on the cyclization applications of these intermedi
Williams, R. M. (1989).
Ben-Ishai, D. (1957). Amidoalkylation of Aromatics with Glyoxylic Acid Derivatives. Journal of the American Chemical Society , 79(21), 5756–5759.
Specific protocol validation for the reaction of glyoxylate hemiaminals with arom
Structural & Synthetic Analysis of Ethyl 2-acetamido-2-hydroxyacetate Hemiaminal
Abstract Ethyl 2-acetamido-2-hydroxyacetate (also known as ethyl -acetyl-2-hydroxyglycinate) represents a critical class of -acyl hemiaminals . These species serve as stable, isolable "storage" forms of highly reactive -...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Ethyl 2-acetamido-2-hydroxyacetate (also known as ethyl
-acetyl-2-hydroxyglycinate) represents a critical class of -acyl hemiaminals . These species serve as stable, isolable "storage" forms of highly reactive -acyliminium ions—electrophiles widely employed in the synthesis of non-natural amino acids, peptidomimetics, and alkaloids via -amidoalkylation. This guide provides a comprehensive structural analysis, a self-validating synthesis protocol, and a mechanistic breakdown of its reactivity profile, grounded in spectroscopic evidence.
Molecular Architecture & Electronic Environment
The stability of ethyl 2-acetamido-2-hydroxyacetate (
) distinguishes it from typical hemiaminals, which often decompose spontaneously to imines or aldehydes/amines. This stability arises from the unique electronic push-pull effects of the -acyl and ester groups.
Structural Connectivity
The central carbon (C-2) is a hemiaminal center, bonded simultaneously to:
Nitrogen (
-Acyl): The acetamide group acts as a weak nucleophile but, once bonded, stabilizes the center via resonance (amide bond planarity).
Oxygen (Hydroxyl): Provides the "hemi" character; capable of leaving as water under acidic catalysis.
Carbonyl (Ester): The ethyl ester group is electron-withdrawing, increasing the electrophilicity of the C-2 center but also stabilizing the adduct through dipole interactions.
Stereochemistry & H-Bonding
Synthesized from achiral precursors (acetamide and ethyl glyoxylate), the product is obtained as a racemic mixture (
).
Intramolecular H-Bonding: In non-polar solvents, a 5-membered pseudo-ring interaction often forms between the amide proton (
) and the ester carbonyl oxygen or the hemiaminal hydroxyl, contributing to its crystalline stability.
Synthetic Pathway & Mechanistic Insights
The formation of the hemiaminal is a nucleophilic addition of the amide nitrogen to the highly electrophilic aldehyde of ethyl glyoxylate. Unlike simple aldehydes, the adjacent ester group in ethyl glyoxylate lowers the LUMO energy of the aldehyde carbonyl, facilitating attack even by poor nucleophiles like amides.
Reaction Mechanism (DOT Visualization)
Figure 1: Mechanistic pathway for the formation of the target hemiaminal. Note that the dehydration to the iminium ion (red dotted line) is suppressed under the specific neutral conditions described below.
Spectroscopic Characterization (The "Fingerprint")
Accurate identification relies on NMR spectroscopy. The hemiaminal proton (
) and the exchangeable protons (, ) are diagnostic.
Predicted
H NMR Data (DMSO-
)
Solvent Choice: DMSO-
is required to observe the exchangeable and protons, which often collapse into the bulk solvent signal in or methanol-.
Position
Shift ( ppm)
Multiplicity
Integration
Assignment
Amide NH
8.60 – 8.80
Doublet ( Hz)
1H
Diagnostic amide proton; couples to CH.
Hydroxyl OH
6.40 – 6.60
Doublet ( Hz)
1H
Hemiaminal OH; disappears on shake.
Methine CH
5.45 – 5.65
dd or t
1H
The chiral center; couples to both NH and OH.
Ester
4.05 – 4.15
Quartet
2H
Ethyl group methylene.
Acetyl
1.85 – 1.95
Singlet
3H
Acetamide methyl group.
Ester
1.15 – 1.25
Triplet
3H
Ethyl group methyl.
IR Spectroscopy
3300–3400 cm⁻¹: Broad O-H stretch (H-bonded).
3200–3250 cm⁻¹: Sharp N-H stretch.
1730–1750 cm⁻¹: Ester C=O stretch.
1650–1670 cm⁻¹: Amide I band (C=O).
Experimental Protocol: Synthesis & Isolation
This protocol is designed to maximize the yield of the hemiaminal while preventing over-reaction to the bis-amide or dehydration to the imine.
Reagents[1][2]
Ethyl Glyoxylate (50% in Toluene): Commercial source. If using polymeric ethyl glyoxylate, it must be depolymerized by heating first.
Acetamide: Crystalline, 99%+.
Solvent: Acetone (Polar aprotic favors the hemiaminal form).
Step-by-Step Methodology
Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve Acetamide (1.0 equiv, 59 mg/mmol) in Acetone (5 mL/mmol).
Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1). The starting acetamide spot (
) should disappear, replaced by a higher spot ().
Concentration: Remove the solvent under reduced pressure (Rotavap) at
C. Do not overheat, as this promotes dehydration.
Crystallization: The residue is often a viscous oil that solidifies upon standing or triturating with diethyl ether/hexane.
Purification: Recrystallize from minimal hot ethyl acetate/hexane if necessary.
Yield: Typical isolated yields are 75–85%.
Self-Validating Quality Control
Visual: Product must be a white crystalline solid.
Solubility Test: Soluble in DMSO and warm ethanol; insoluble in hexane.
Dehydration Test: Dissolving a small amount in conc.
should produce a deep yellow/orange color, indicative of the -acyliminium ion formation.
Reactivity Profile & Applications
The utility of ethyl 2-acetamido-2-hydroxyacetate lies in its role as a "Hub" intermediate. It is rarely the final drug but rather the vehicle to install the
-amino acid scaffold.
The "Hub" Diagram (DOT Visualization)
Figure 2: Divergent reactivity pathways. The hemiaminal is activated by Lewis acids to generate the iminium ion, which then traps nucleophiles.
Key Applications
Synthesis of Non-Natural Amino Acids: Reaction with aromatics (e.g., indole, benzene) via Friedel-Crafts amidoalkylation yields
-aryl glycines.
Peptidomimetics: The hemiaminal unit can be incorporated into peptide backbones to introduce conformational constraints or hydrolytic stability.
Prodrug Design: The hemiaminal linkage is hydrolytically labile under specific physiological conditions, allowing for controlled release of the amide payload.
References
Zaugg, H. E. (1984).
-Amidoalkylation at Carbon: Recent Advances. Organic Reactions, 32, 1–322.
Ben-Ishai, D. (1957). The Reactions of N-Acyl-
-Aminoalkyl Ethers and Sulfides. Journal of the American Chemical Society, 79(21), 5736–5738.
Speckamp, W. N., & Hiemstra, H. (1985). Intramolecular Reactions of N-Acyliminium Intermediates. Tetrahedron, 41(20), 4367–4416.
Bernstein, Z., & Ben-Ishai, D. (1976). Amidoalkylation of aromatic compounds with glyoxylic acid derivatives. Tetrahedron, 32(6), 661-663.
Foundational
Technical Guide: Synthesis and Application of Ethyl 2,2-Bis(acetamido)acetate
Executive Summary This technical guide details the reaction between ethyl glyoxylate and acetamide to form ethyl 2,2-bis(acetamido)acetate . This transformation represents a fundamental condensation pathway in organic sy...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide details the reaction between ethyl glyoxylate and acetamide to form ethyl 2,2-bis(acetamido)acetate . This transformation represents a fundamental condensation pathway in organic synthesis, serving as a critical entry point for the production of
-amino acids (specifically glycine derivatives), peptide mimetics, and heterocyclic pharmaceutical intermediates such as oxazoles and imidazoles.
For drug development professionals, mastering this reaction offers a scalable, cost-effective route to functionalized glycine scaffolds, often utilized in the design of peptidomimetics and metabolic probes.
Mechanistic Insight
The reaction is a classic acid-catalyzed condensation of an aldehyde (ethyl glyoxylate) with an amide (acetamide). Unlike amines, amides are poor nucleophiles due to the resonance delocalization of the nitrogen lone pair into the carbonyl group. Consequently, this reaction requires acid catalysis and thermal activation to proceed efficiently.
Reaction Pathway
The transformation occurs via a two-stage mechanism:
Hemiaminal Formation: The initial nucleophilic attack of acetamide on the activated aldehyde carbonyl forms a hemiaminal intermediate (ethyl 2-acetamido-2-hydroxyacetate).
Imine Formation & Second Addition: The hemiaminal undergoes acid-catalyzed dehydration to form a highly reactive
-acylimine species. This electrophilic intermediate is rapidly trapped by a second equivalent of acetamide to yield the thermodynamically stable gem-diamide (bis-amide).
Mechanistic Diagram
Figure 1: Step-wise mechanism from aldehyde condensation to the stable bis-amide product.
Experimental Protocol
The following protocol is designed for a standard laboratory scale (approx. 50-100 mmol) and prioritizes yield and purity.
Reagents & Materials
Component
Function
Specifications
Ethyl Glyoxylate
Substrate
~50% solution in toluene or polymeric form (requires depolymerization).
Acetamide
Nucleophile
Crystalline, >99% purity. 2.2 equivalents .
p-Toluenesulfonic Acid (pTSA)
Catalyst
Monohydrate, 1-5 mol% loading.
Toluene
Solvent
Anhydrous; forms azeotrope with water.
Dean-Stark Apparatus
Equipment
Essential for continuous water removal.
Step-by-Step Methodology
Step 1: Depolymerization (If using polymeric ethyl glyoxylate)
Commercially available ethyl glyoxylate often exists as a polymer.
Suspend the polymer in toluene.
Heat to reflux for 30-60 minutes until the solution becomes clear, indicating depolymerization to the monomeric aldehyde.
Step 2: Reaction Setup
To the toluene solution of ethyl glyoxylate (1.0 eq), add Acetamide (2.2 eq) and pTSA (0.05 eq).
Attach a Dean-Stark trap filled with toluene and a reflux condenser.
Step 3: Reflux & Dehydration
Heat the mixture to vigorous reflux (approx. 110°C).
Monitor water collection in the Dean-Stark trap. The reaction is driven to completion by the removal of water (Le Chatelier’s principle).
Endpoint: Continue reflux until water evolution ceases (typically 3–6 hours).
Step 4: Isolation & Purification
Cool the reaction mixture to room temperature. The product, ethyl 2,2-bis(acetamido)acetate , is often less soluble in cold toluene and may crystallize directly.
Filtration: Filter the precipitate.
Washing: Wash the solid with cold ether or hexanes to remove unreacted aldehyde and toluene.
Recrystallization: If necessary, recrystallize from ethanol/water or ethyl acetate to achieve pharmaceutical-grade purity.
Workflow Diagram
Figure 2: Operational workflow for the synthesis of ethyl 2,2-bis(acetamido)acetate.
Characterization & Validation
Trustworthiness in chemical synthesis relies on rigorous characterization. The bis-amide product has distinct spectral features.
Physical State: White to off-white crystalline solid.
H NMR (DMSO- or CDCl):
~1.2 ppm (t, 3H): Ester methyl group ().
~1.9-2.0 ppm (s, 6H): Two equivalent acetyl methyl groups ().
~4.1-4.2 ppm (q, 2H): Ester methylene group ().
~6.0-6.5 ppm (t or d, 1H): Methine proton (-CH). The coupling is due to the NH protons.
~8.5-9.0 ppm (d, 2H): Amide NH protons (exchangeable with ).
Self-Validating Check:
If the integration of the acetyl methyl peak (approx 2.0 ppm) corresponds to only 3 protons instead of 6, you have likely isolated the hemiaminal intermediate or the imine , indicating incomplete reaction or insufficient water removal.
Applications in Drug Development[1][2]
Synthesis of
-Amino Acids
The bis-amide moiety serves as a protected form of the amino acid backbone.
Hydrolysis: Acidic hydrolysis (e.g., HCl/reflux) cleaves both amide bonds and the ester, yielding Glycine (or substituted glycines if the starting aldehyde was substituted).
Selective Hydrolysis: Controlled conditions can yield
-acetylglycine ethyl ester.
Heterocycle Synthesis (Oxazoles)
The product is a valuable precursor for 1,3-oxazoles, which are pharmacophores in many antibiotics and anticancer agents.
Cyclodehydration: Treatment with dehydrating agents (e.g.,
or ) induces cyclization of the acetamido group onto the carbonyl, forming the oxazole ring system.
Peptidomimetics
The gem-diamide structure itself mimics the tetrahedral transition state of peptide hydrolysis, making these derivatives useful as protease inhibitors or metabolic probes in early-stage drug discovery.
References
Vertex AI Search . (2025). Synthesis of Diaminoacetic Acid Derivatives as a Promising Scaffold for the Synthesis of Polyheterocyclic Cage Compounds. PMC. 1[2][3]
Organic Chemistry Portal . (2004). Highly Enantioselective Friedel-Crafts Reaction of Aromatic Amines with Ethyl Glyoxylate. 4[2][3][5]
CymitQuimica . (n.d.). Ethyl glyoxylate - CAS 924-44-7.[6][7] 6[2][3]
Synthesis, Safety, and Application in N-Acyliminium Ion Chemistry Executive Summary N-Acetyl-2-hydroxyglycine ethyl ester (IUPAC: Ethyl 2-acetamido-2-hydroxyacetate) is a specialized organic intermediate used primarily i...
Author: BenchChem Technical Support Team. Date: February 2026
Synthesis, Safety, and Application in N-Acyliminium Ion Chemistry
Executive Summary
N-Acetyl-2-hydroxyglycine ethyl ester (IUPAC: Ethyl 2-acetamido-2-hydroxyacetate) is a specialized organic intermediate used primarily in the synthesis of
-functionalized amino acids and peptidomimetics. Unlike its stable parent compound N-acetylglycine ethyl ester, this 2-hydroxy derivative acts as a stable, isolable precursor to the highly reactive -acyliminium ion .
This guide details the physicochemical properties, synthesis protocols, and safety mechanisms required to utilize this compound effectively in drug discovery and organic synthesis.
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
Soluble in polar organic solvents (DCM, EtOAc, DMSO); hydrolyzes in water
Stability
Moisture sensitive; stable at under inert atmosphere
Synthesis & Production Strategy
The synthesis of N-acetyl-2-hydroxyglycine ethyl ester is a direct condensation reaction between acetamide and ethyl glyoxylate . This reaction exploits the electrophilicity of the aldehyde carbonyl in ethyl glyoxylate and the nucleophilicity of the amide nitrogen.
Mechanism
The reaction proceeds via a nucleophilic addition of the amide nitrogen to the aldehyde, forming a stable hemiaminal (the target product). This is an equilibrium process that favors the product at high concentrations or in non-aqueous solvents.
Experimental Protocol
Reagents:
Ethyl Glyoxylate (50% solution in toluene or depolymerized form) - 1.0 equiv.
Preparation: Dissolve 5.9 g (0.1 mol) of acetamide in 50 mL of dry acetone.
Addition: Add 10.2 g (0.1 mol) of ethyl glyoxylate dropwise at room temperature.
Reaction: Stir the mixture at
for 12–24 hours. The reaction is slightly exothermic initially.
Isolation: Evaporate the solvent under reduced pressure (
). The residue often solidifies upon standing or trituration with diethyl ether/hexane.
Purification: Recrystallization from ethyl acetate/hexane if necessary.
Critical Note: Avoid acidic conditions during synthesis, as acid catalyzes the dehydration of the product into the unstable
-acylimine or bis-amide species.
Reactivity Profile: The N-Acyliminium Gateway
The primary utility of N-acetyl-2-hydroxyglycine ethyl ester lies in its ability to generate the
-acyliminium ion in situ.
Activation: Treatment with a Lewis acid (e.g.,
) or Brønsted acid () protonates the hydroxyl group.
Dehydration: Water is eliminated, generating the cationic
-acyliminium species ().
Functionalization: This electrophile reacts rapidly with nucleophiles (aromatics, olefins, allylsilanes) to form
-substituted glycine derivatives.
Visualized Pathway (Graphviz)
Figure 1: Synthesis and reactivity pathway of N-acetyl-2-hydroxyglycine ethyl ester. The compound serves as a stable storage form for the reactive iminium ion.
Safety & Toxicology Assessment
While specific toxicological data for CAS 196959-49-6 is limited, its safety profile is derived from its hydrolysis products (Acetamide and Ethyl Glyoxylate) and its chemical class (Hemiaminal).
Ethyl 2-Hydroxy-2-Acetamidoacetate: The N-Acyliminium Key to Alpha-Functionalized Amino Acids
Executive Summary: The "Masked" Cation In the architecture of complex organic synthesis, stability and reactivity are often mutually exclusive. Ethyl 2-hydroxy-2-acetamidoacetate (CAS: 196959-49-6) bridges this gap.
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Masked" Cation
In the architecture of complex organic synthesis, stability and reactivity are often mutually exclusive. Ethyl 2-hydroxy-2-acetamidoacetate (CAS: 196959-49-6) bridges this gap. It serves as a bench-stable, neutral "mask" for the highly reactive N-acyliminium ion of glycine ethyl ester.
For drug development professionals, this building block offers a direct, modular entry into
-functionalized amino acids —a structural motif ubiquitous in peptidomimetics and isoindolinone-based pharmacophores. Unlike unstable imines that require in-situ generation and immediate consumption, this hemiaminal can be stored, weighed, and activated on demand using simple Brønsted or Lewis acids.
Chemical Profile & Structural Logic
This molecule is formally the hemiaminal adduct of acetamide and ethyl glyoxylate. Its utility stems from the lability of the C2-hydroxyl group under acidic conditions, which reveals an electrophilic center at the
-carbon.
Property
Specification
IUPAC Name
Ethyl 2-acetamido-2-hydroxyacetate
CAS Number
196959-49-6
Formula
CHNO
Molecular Weight
161.16 g/mol
Physical State
White to off-white solid
Solubility
Soluble in polar organic solvents (MeOH, DMSO, Acetone); limited water solubility.
Stability
Stable at room temperature; hygroscopic. Decomposes/activates in presence of strong acids.
Structural Analysis
The molecule contains three critical zones:
The Leaving Group (-OH): Positioned at the hemiaminal center. Protonation converts this to water, a neutral leaving group, driving the formation of the cationic intermediate.
The Amide Nitrogen: The lone pair on the nitrogen stabilizes the resulting carbocation via resonance, forming the N-acyliminium ion.
The Ester Handle: Allows for subsequent elaboration into acids, amides, or alcohols after the C-C bond forming step.
Core Mechanism: N-Acyliminium Ion Generation
The synthetic power of ethyl 2-hydroxy-2-acetamidoacetate lies in its ability to generate the glycine cation equivalent (A). This electrophile is significantly more reactive than simple imines due to the electron-withdrawing carbonyl of the acetyl group, which destabilizes the cation relative to an alkyl iminium, making it a "hotter" electrophile for weak nucleophiles.
Mechanistic Pathway
Activation: Acid catalyst protonates the hydroxyl oxygen.
Elimination: Water leaves, generating the resonance-stabilized N-acyliminium ion.
Trapping: A
-nucleophile (arene, alkene, heterocycle) attacks the -carbon.
Figure 1: The acid-catalyzed activation pathway converting the stable hemiaminal into the reactive electrophile.
Experimental Protocols
Protocol A: Synthesis of the Building Block
Objective: Preparation of Ethyl 2-hydroxy-2-acetamidoacetate from commodity reagents.
Reaction:
Acetamide + Ethyl Glyoxylate
Ethyl 2-hydroxy-2-acetamidoacetate
Reagents:
Acetamide (1.0 equiv)
Ethyl Glyoxylate (1.0 - 1.2 equiv) [Note: Commercial ethyl glyoxylate is often a polymer or toluene solution. It must be depolymerized by distillation if using the polymer, or used directly if in solution].
Solvent: Acetone or Toluene.
Step-by-Step Methodology:
Preparation of Glyoxylate: If using polymeric ethyl glyoxylate, distill it under vacuum (approx. 100-110°C at moderate vacuum) to obtain the monomeric aldehyde. If using a 50% toluene solution, use as is.
Mixing: In a round-bottom flask equipped with a magnetic stir bar, dissolve Acetamide (5.9 g, 100 mmol) in Acetone (50 mL).
Addition: Add Ethyl Glyoxylate (10.2 g, 100 mmol) dropwise to the stirring amide solution at Room Temperature (25°C).
Reaction: Stir the mixture at reflux (approx. 56°C) for 2–4 hours. The reaction can be monitored by TLC (disappearance of acetamide).
Isolation:
Method 1 (Precipitation): Upon cooling to 0°C, the hemiaminal often crystallizes as a white solid. Filter and wash with cold diethyl ether.
Method 2 (Evaporation): If no precipitate forms, concentrate the solvent in vacuo. The residue typically solidifies upon standing or triturating with hexanes.
Purification: Recrystallize from Acetone/Hexane if necessary.
Validation: 1H NMR (DMSO-d6) should show a doublet for the NH and a doublet of doublets for the
-CH (coupling to OH and NH).
Protocol B: Application – Synthesis of
-Phenylglycine Derivative
Objective: Friedel-Crafts Amidoalkylation of Benzene.
Reagents:
Ethyl 2-hydroxy-2-acetamidoacetate (1.0 equiv)
Benzene (Solvent & Nucleophile) or substituted arene (5.0 equiv in DCM)
SO (0.5 mL) dropwise. The mixture may darken slightly.
Reaction: Allow to warm to Room Temperature and stir for 3–12 hours. The acid generates the cation, which is immediately trapped by the benzene solvent.
Quench: Pour the reaction mixture carefully into ice water (20 mL).
Extraction: Extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with saturated NaHCO
(to remove acid) and Brine.
Drying: Dry over anhydrous MgSO
and concentrate.
Result: Yields Ethyl
-acetyl-2-phenylglycinate.
Strategic Applications in Drug Discovery
The versatility of this building block extends beyond simple aromatics.[1] It is a "privileged intermediate" for several key transformations.
Synthesis of Non-Natural Amino Acids
By varying the nucleophile, researchers can access a library of
-substituted amino acids not available from the chiral pool.
-aryl glycines (can be resolved via enzymatic resolution or chiral HPLC).
Heterocycle Construction (Isoindolinones)
Intramolecular trapping of the N-acyliminium ion is a powerful route to fused ring systems. If the acetamide nitrogen is substituted with a pendant aryl group, the cation can cyclize to form isoindolinones or isoquinolines.
Comparison with Other Glycine Equivalents
Reagent
Activation Mode
Stability
Main Drawback
Ethyl 2-hydroxy-2-acetamidoacetate
Acid (H)
High (Solid)
Racemic products
-Haloglycine esters
Base/Nucleophile
Low (Moisture sensitive)
Hard to handle/store
-Acyliminium precursors (Alkoxy)
Lewis Acid
Moderate
Requires synthesis from alcohol
Schiff Bases (Imines)
various
Low (Hydrolysis)
Must be made in situ
Visualization of Synthetic Utility
The following diagram illustrates the divergence of this building block into three distinct chemical spaces based on the nucleophile employed.
Figure 2: Divergent synthesis pathways accessing distinct chemical classes from a single precursor.
References
Organic Chemistry Portal. Friedel-Crafts Reaction of Aromatic Amines with Ethyl Glyoxylate. (Context on Glyoxylate reactivity).
[Link]
Yuan, Y., et al. "Highly Enantioselective Friedel-Crafts Reaction of Aromatic Amines with Ethyl Glyoxylate..."[2] J. Org.[2] Chem., 2004, 69, 146-149.[2] (Demonstrates the reactivity of the glyoxylate imine/hemiaminal species).
[Link]
Speckamp, W. N., & Hiemstra, H. "Intramolecular Reactions of N-Acyliminium Intermediates." Tetrahedron, 1985, 41, 4367-4416. (Foundational review on N-acyliminium ion chemistry).
[Link]
Technical Guide: Alpha-Hydroxy Glycine Derivatives in Organic Synthesis
Abstract Alpha-hydroxy glycine derivatives represent a specialized class of hemiaminals that serve as potent precursors to -acyliminium ions. These electrophilic intermediates are pivotal in the construction of C–C and C...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Alpha-hydroxy glycine derivatives represent a specialized class of hemiaminals that serve as potent precursors to
-acyliminium ions. These electrophilic intermediates are pivotal in the construction of C–C and C–Heteroatom bonds, enabling the rapid assembly of unnatural amino acids, peptidomimetics, and nitrogen-containing heterocycles. This guide provides a rigorous examination of their synthesis, stability profiles, and application in amidoalkylation reactions, supported by validated protocols and mechanistic insights.
Part 1: The Chemical Identity & Stability Paradox
The Hemiaminal Equilibrium
Structurally,
-hydroxy glycine derivatives are hemiaminals formed by the condensation of an amide (or carbamate) with a glyoxylic acid derivative. They exist at a precarious thermodynamic minimum.
The Structure:
The Instability: As hemiaminals, they are prone to disproportionation or reversion to the starting amide and aldehyde/glyoxylate, particularly under basic conditions or in the presence of water.
The "Masking" Strategy
To circumvent stability issues during storage, the hydroxyl group is rarely isolated in its free form for long-term use. Instead, it is "masked" as a more stable leaving group that can be activated on demand.
-Methoxy Derivatives: Formed by acid-catalyzed treatment with methanol. Stable to moisture; activated by strong Lewis acids (, ).
-Acetoxy Derivatives: Formed by acetylation. Highly reactive; often used for milder activation conditions.
-Chloro/Bromo Derivatives: Highly unstable; usually generated in situ.
Part 2: Core Synthesis Strategies
Method A: Direct Condensation (The Workhorse)
The most reliable route to scale up these derivatives is the condensation of a carbamate (e.g., Benzyl carbamate, Cbz-
) with a glyoxylate ester. This reaction is driven by the electrophilicity of the aldehyde carbonyl in the glyoxylate.
Method B: Oxidative Functionalization (The Modern Approach)
Recent advances utilize radical-mediated C–H oxidation of glycine residues. While valuable for late-stage peptide modification, Method A remains superior for generating building blocks in bulk.
Part 3: Experimental Protocols
Protocol 1: Synthesis of
-Cbz-
-methoxyglycine Methyl Ester
A robust, self-validating protocol for creating a stable
-acyliminium precursor.
Reagents:
Benzyl carbamate (Cbz-
): 10.0 mmol
Methyl glyoxylate (polymer or distilled): 12.0 mmol
Methanol (anhydrous): 30 mL
Formic acid (catalytic): 0.5 mL
Thionyl chloride (
): 1.0 equiv (for the conversion to methoxy)
Step-by-Step Methodology:
Condensation: In a round-bottom flask equipped with a reflux condenser, dissolve Benzyl carbamate (1.51 g) and Methyl glyoxylate (1.05 g) in acetone or THF (20 mL). Heat to reflux for 4–6 hours.
Checkpoint: Monitor by TLC.[1] The disappearance of the carbamate spot indicates formation of the
Conversion to Ether (Masking): Evaporate the solvent to obtain the crude hemiaminal (often a white solid or viscous oil). Redissolve immediately in anhydrous Methanol (30 mL).
Acetalization: Cool the solution to 0°C. Add
(0.73 mL) dropwise (generates anhydrous HCl in situ). Allow to warm to room temperature and stir overnight.
Mechanism:[2][3][4][5][6][7] The acid protonates the hemiaminal hydroxyl, facilitating water loss to form the iminium ion, which is immediately trapped by the solvent (methanol).
Workup: Quench with saturated
solution. Extract with Ethyl Acetate (3x).[1] Wash combined organics with brine, dry over , and concentrate.[4]
The following diagram illustrates the pathway from the stable precursor to the reactive electrophile and final product.
Figure 1: The generation of the electrophilic N-acyliminium ion from a methoxy-protected precursor via Lewis acid activation.
Workflow: Synthesis & Application Pipeline
This flowchart outlines the operational logic for synthesizing and utilizing these derivatives.
Figure 2: Operational workflow from raw materials to functionalized amino acid building blocks.
Part 5: Data Summary
Table 1: Activation Methods for
-Hydroxy/Alkoxy Glycine Derivatives
Precursor Type
Activator (Lewis Acid)
Conditions
Reactivity Profile
Typical Yield
-Hydroxy
/
Reflux (Dehydration)
Low (Prone to degradation)
40-60%
-Methoxy
-78°C to 0°C
High (Controlled)
75-90%
-Methoxy
-78°C
Very High (Aggressive)
80-95%
-Acetoxy
/
0°C to RT
Moderate to High
70-85%
References
Zaugg, H. E. (1984).
-Amidoalkylation at Carbon: Recent Advances - Part I. Synthesis, 1984(02), 85–110. Link
Williams, R. M. (1989).
Frenette, R., et al. (1990). N-Acyliminium ion cyclizations: Synthesis of pyrrolo[2,1-c][1,4]benzodiazepines. Journal of Organic Chemistry, 55(3), 890–897. Link
Shono, T., et al. (1981). Electroorganic chemistry.[4] 46. A new carbon-carbon bond forming reaction at the
-position of amines utilizing anodic oxidation. Journal of the American Chemical Society, 103(5), 1172–1176. Link
A Technical Guide for Advanced Synthesis: Distinguishing Ethyl Acetamidoacetate and the Reactive N-Acyl Hemiaminal, Ethyl 2-Acetamido-2-hydroxyacetate
Executive Summary In the landscape of synthetic chemistry and drug development, the precise understanding of a reagent's structure is paramount to predicting its reactivity and unlocking its potential. This guide provide...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the landscape of synthetic chemistry and drug development, the precise understanding of a reagent's structure is paramount to predicting its reactivity and unlocking its potential. This guide provides an in-depth technical analysis of two structurally similar, yet functionally divergent, molecules: ethyl acetamidoacetate and ethyl 2-acetamido-2-hydroxyacetate. While the former is a stable, commercially available building block derived from the amino acid glycine, the latter is a reactive N-acyl hemiaminal intermediate. The core distinction lies in the oxidation state of the alpha-carbon, a subtle structural change that transforms a stable methylene group into a highly reactive hydroxylated center. This guide will dissect their structural differences, compare their physicochemical properties and spectroscopic signatures, detail their respective synthetic preparations, and, most critically, elucidate the profound mechanistic divergence in their chemical reactivity. For the researcher, scientist, or drug development professional, this document serves as a crucial resource for selecting the appropriate reagent and designing robust synthetic strategies that leverage the unique chemical behavior of each compound.
Foundational Structural Analysis: A Tale of Two Alpha-Carbons
The fundamental difference between these two compounds originates at the C2 position (the alpha-carbon), which dictates their stability and subsequent chemical behavior.
Ethyl Acetamidoacetate (EAA) is, in essence, the ethyl ester of N-acetylglycine.[1] Its structure features a stable methylene (-CH₂-) group at the alpha-position, flanked by an amide and an ester carbonyl. This configuration renders it a relatively stable, isolable solid that can be handled under standard laboratory conditions.[2] It is a workhorse building block for introducing a protected glycine motif.
Ethyl 2-acetamido-2-hydroxyacetate , by contrast, possesses a hydroxyl group (-OH) on the alpha-carbon, classifying it as an N-acyl hemiaminal. This functional group is significantly less stable than the methylene group in EAA. N-acyl hemiaminals are often not isolated; they exist as transient intermediates in equilibrium with their constituent aldehyde/ketone and amide precursors, or more importantly, serve as immediate precursors to highly electrophilic N-acyliminium ions.[3]
Figure 1. Core structural difference between EAA and its hemiaminal analog.
The structural disparity directly translates to distinct physical and spectral characteristics. Understanding these differences is crucial for reaction monitoring and characterization.
Expert Insight: The most telling diagnostic tool to differentiate these compounds is Infrared (IR) spectroscopy. The presence of a broad O-H stretching band above 3200 cm⁻¹ is a definitive indicator of the hydroxyl group in the N-acyl hemiaminal, a feature completely absent in the spectrum of EAA. Likewise, in ¹H NMR, the downfield shift and splitting of the alpha-proton signal from a singlet to a doublet provides unambiguous evidence of the hydroxylated structure.
Synthesis and Handling: Stable Reagent vs. In Situ Intermediate
The preparative methodologies for these compounds underscore their differing stabilities and intended uses. EAA is prepared for isolation and storage, whereas its hydroxy-analog is typically generated and consumed in the same pot.
Experimental Protocol 3.1: Synthesis of Ethyl Acetamidoacetate (EAA)
This procedure details a standard N-acetylation of a glycine ester, a robust method for producing a stable, storable product.
Causality: The choice of glycine ethyl ester hydrochloride as a starting material provides an inexpensive and stable source of the glycine backbone. Acetic anhydride is a powerful and efficient acetylating agent. A tertiary amine base, such as triethylamine, is required to neutralize the HCl salt and the acetic acid byproduct, driving the reaction to completion. Dichloromethane is an excellent solvent due to its inertness and ability to dissolve both the starting materials and product.
Methodology:
To a stirred suspension of glycine ethyl ester hydrochloride (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add triethylamine (2.2 eq) dropwise.
Allow the mixture to stir for 15 minutes.
Add acetic anhydride (1.1 eq) dropwise, maintaining the temperature at 0 °C.
Remove the ice bath and allow the reaction to warm to room temperature and stir for 4 hours, monitoring by TLC.
Upon completion, quench the reaction with the addition of water.
Separate the organic layer, and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
Purify by recrystallization from ethyl acetate/hexanes to afford pure ethyl acetamidoacetate.
Experimental Protocol 3.2: In Situ Generation of Ethyl 2-acetamido-2-hydroxyacetate
This compound is not synthesized for isolation but rather as a transient species poised for further reaction. The protocol describes its generation and subsequent trapping with a nucleophile.
Causality: This process begins with the reaction between an aldehyde (ethyl glyoxylate) and an amide (acetamide). This condensation forms the N-acyl hemiaminal in equilibrium. The addition of a mild acid catalyst (e.g., p-toluenesulfonic acid) facilitates both the hemiaminal formation and its subsequent dehydration to the critical N-acyliminium ion electrophile, which is then immediately trapped by a nucleophile present in the reaction mixture.
Methodology (Example: Trapping with Indole):
To a solution of indole (1.0 eq) and acetamide (1.2 eq) in acetonitrile (0.3 M), add ethyl glyoxylate (50% solution in toluene, 1.1 eq).
Add a catalytic amount of bismuth(III) triflate (2 mol%).
Stir the reaction mixture at room temperature for 6-12 hours, monitoring for the consumption of indole by TLC.
Upon completion, dilute the mixture with ethyl acetate and wash with saturated NaHCO₃ solution and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purify the residue by flash column chromatography on silica gel to yield the C-C bond-formed product.
Figure 2. Workflow for the in situ generation and reaction of the hemiaminal.
The Core Divergence: Chemical Reactivity and Mechanistic Pathways
The true chasm between these molecules is their reactivity, dictated entirely by the nature of the alpha-carbon.
Reactivity of Ethyl Acetamidoacetate
EAA is characterized by its stability. Its reactivity is conventional and predictable, primarily involving the ester and amide functional groups.
Ester Hydrolysis/Transesterification: The ethyl ester can be hydrolyzed under acidic or basic conditions to N-acetylglycine, or transesterified in the presence of another alcohol and a suitable catalyst.
Amide Chemistry: The amide bond is robust but can be hydrolyzed under harsh conditions. The N-H proton can be deprotonated with very strong bases, but this is not a common pathway.
Alpha-Carbon: The methylene protons are not significantly acidic. Unlike ethyl acetoacetate, which readily forms an enolate, the alpha-protons of EAA are not easily removed, making it a poor nucleophile at this position.
Reactivity of Ethyl 2-acetamido-2-hydroxyacetate
The reactivity of this molecule is dominated by the N-acyl hemiaminal group and its ability to generate a potent electrophile.
N-Acyliminium Ion Formation: This is the central, defining reaction pathway. In the presence of a Lewis or Brønsted acid, the hydroxyl group is protonated and eliminated as water. This generates a resonance-stabilized N-acyliminium ion. This cation is a powerful electrophile, readily attacked by a wide range of soft and hard nucleophiles.[3] The stability of this cation is the driving force for the reaction, a pathway completely inaccessible to EAA.
Technical Guide: Supply, Pricing, and Application of CAS 196959-49-6
This guide provides an in-depth technical analysis of CAS 196959-49-6 , chemically identified as Ethyl 2-acetamido-2-hydroxyacetate .[1][2][3][4] Executive Summary & Disambiguation CAS 196959-49-6 corresponds to Ethyl 2-...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of CAS 196959-49-6 , chemically identified as Ethyl 2-acetamido-2-hydroxyacetate .[1][2][3][4]
Executive Summary & Disambiguation
CAS 196959-49-6 corresponds to Ethyl 2-acetamido-2-hydroxyacetate , a specialized organic building block used primarily in the synthesis of heterocyclic compounds (e.g., oxazoles) and amino acid derivatives.[1][2][3][4]
Critical Disambiguation for Drug Development Professionals:
While this CAS is a valuable intermediate, it is occasionally confused in procurement databases with Finerenone (a non-steroidal MRA) due to similar "research grade" categorization in bulk lists.
If you seek Ethyl 2-acetamido-2-hydroxyacetate: Proceed with this guide.
If you seek Finerenone: The correct CAS is 1050477-31-0 .[1][2][3] (See Section 6 for a brief redirect).
Typically ≥95% (NMR), ≥97% (HPLC) for research use
Structural Visualization
The compound features an acetamido group and a hydroxyl group attached to the alpha-carbon of an ethyl ester, making it a "masked" glyoxylic acid derivative useful for condensation reactions.
Caption: Functional group connectivity of Ethyl 2-acetamido-2-hydroxyacetate showing the alpha-carbon hub.[1][2][3][4]
Market Analysis: Suppliers & Pricing
The market for CAS 196959-49-6 is driven by Contract Research Organizations (CROs) and academic labs focusing on peptidomimetic synthesis.[1][2][3][4] It is not a high-volume commodity chemical; thus, pricing reflects "specialty building block" status.[2][3][4]
Validated Suppliers
The following suppliers have verified catalog entries for this specific CAS.
Supplier
Catalog #
Pack Sizes
Stock Status
Region
Sigma-Aldrich
196959-49-6
1g, 5g
Check Availability
Global
Ambeed
A495821
1g, 5g, 25g
In Stock
USA/Global
BOC Sciences
BB043453
100mg - 10g
Inquiry
Global
Combi-Blocks
(Search CAS)
Variable
Likely Stock
USA
Chem-Impex
(Verify)
Custom
Custom
USA
Price Benchmarking (Research Grade)
Note: Prices are estimates based on Q1 2025 market data for research-grade (>95%) material.
Small Scale (<5g): Purchase directly from Ambeed or Sigma for speed and certificate of analysis (CoA) reliability.
Scale-Up (>50g): Request a quote from BOC Sciences or Combi-Blocks .[1][2][4] Custom synthesis may be cheaper than catalog pricing at this volume.
Technical Applications & Synthesis Utility
CAS 196959-49-6 serves as a versatile electrophilic glycine equivalent .[1][2][3][4] Its reactivity is defined by the hemiaminal-like character at the alpha position.[1]
Key Reaction Pathways
Amidoalkylation: Under Lewis acid catalysis, the hydroxyl group can be displaced by nucleophiles (aromatics, olefins) to generate non-natural amino acid derivatives.
Oxazole Synthesis: Cyclodehydration allows for the formation of oxazole-4-carboxylates, which are common pharmacophores in kinase inhibitors.[2][3][4]
Caption: Mechanistic utility of CAS 196959-49-6 as a precursor for N-acylimine ions and oxazoles.
Handling & Storage Protocol
Storage: Store at 2–8°C (Refrigerated). The compound is stable but can degrade (hydrolyze) if exposed to moisture over long periods.
Solubility: Dissolve in DMSO or DMF for biological assays; use Dichloromethane (DCM) for synthetic reactions.
Stability: Avoid strong bases which will hydrolyze the ethyl ester.
Strategic "Did You Mean?" – Finerenone
If your interest lies in Mineralocorticoid Receptor Antagonists (MRAs) for kidney disease (CKD) or heart failure, you likely require Finerenone .
Application Note: Ethyl 2-acetamido-2-hydroxyacetate as an N-Acyliminium Ion Precursor
Introduction: The "Glycine Cation" Equivalent In the architecture of complex organic molecules, the introduction of -amino acid motifs is a recurring challenge. Ethyl 2-acetamido-2-hydroxyacetate (1 ) serves as a stable,...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The "Glycine Cation" Equivalent
In the architecture of complex organic molecules, the introduction of
-amino acid motifs is a recurring challenge. Ethyl 2-acetamido-2-hydroxyacetate (1 ) serves as a stable, bench-top equivalent of the "glycine cation" (or N-acyliminium ion). Unlike unstable -halo amides, this amido-alcohol precursor can be stored and activated in situ to generate highly electrophilic species that react with -nucleophiles (aromatics, olefins, enols).
This guide details the preparation of this reagent and its application in
-amidoalkylation (Tscherniac-Einhorn type reactions), specifically focusing on the synthesis of phenylglycine derivatives via Friedel-Crafts conditions.
Mechanistic Principles
The utility of ethyl 2-acetamido-2-hydroxyacetate lies in its acid-catalyzed dehydration. Upon protonation of the hydroxyl group, water is expelled to form the resonance-stabilized N-acyliminium ion. This cation is a potent electrophile.
Pathway Visualization
Figure 1: Generation of the reactive N-acyliminium species and subsequent trapping by an aromatic nucleophile.
Before performing amidoalkylation, the precursor must be synthesized from acetamide and ethyl glyoxylate. While often generated in situ, isolating the solid reagent allows for precise stoichiometry and cleaner reaction profiles in subsequent steps.
Materials
Acetamide: 5.9 g (0.10 mol)
Ethyl Glyoxylate (50% in Toluene): 20.4 mL (approx. 0.10 mol)
Note: If using polymeric ethyl glyoxylate, depolymerization via distillation is required first.
Acetone: 30 mL
Solvent for Recrystallization: Ethyl Acetate/Hexane (1:1)
Step-by-Step Methodology
Mixing: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve acetamide (5.9 g) in acetone (30 mL).
Addition: Add the ethyl glyoxylate solution (0.10 mol) in one portion.
Reaction: Heat the mixture to reflux for 2–3 hours. The solution should become homogenous.
Concentration: Remove the acetone and toluene under reduced pressure (rotary evaporator) to yield a viscous oil or semi-solid.
Crystallization: Triturate the residue with cold ether or a mixture of ethyl acetate/hexane. A white crystalline solid will form.
Isolation: Filter the solid and dry under vacuum.
Yield: Typically 85–95%.
Storage: Store in a desiccator. The compound is stable at room temperature but hygroscopic.
Aromatic Substrate: Benzene (or Toluene/Anisole) (5 mL - acts as solvent/reactant)
Catalyst: Sulfuric Acid (
, 98%) in Glacial Acetic Acid
Quench: Ice water
Experimental Workflow
Figure 2: Operational workflow for the sulfuric acid-catalyzed amidoalkylation.
Step-by-Step Methodology
Preparation: In a 50 mL round-bottom flask, suspend Ethyl 2-acetamido-2-hydroxyacetate (1.61 g, 10 mmol) in a mixture of glacial acetic acid (10 mL) and the aromatic substrate (e.g., Benzene, 5 mL).
Catalysis: Cool the mixture to 10–15°C using a water bath. Slowly add concentrated
(0.5 mL) dropwise.
Critical: The reaction is exothermic. Temperature control is vital to prevent polymerization or sulfonylation of the aromatic ring.
Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours.
Monitoring: TLC (Ethyl Acetate/Hexane 1:1) will show the disappearance of the polar amido-alcohol and the appearance of the less polar ester.
Quench: Pour the reaction mixture into 50 g of crushed ice/water. Stir vigorously.
Extraction: Extract the aqueous mixture with Ethyl Acetate (
mL).
Purification:
Wash the combined organic layers with saturated
(to remove acetic acid) and brine.
Dry over anhydrous
.
Concentrate under vacuum.
Recrystallize from Ethanol/Water or purify via column chromatography.
Data Summary: Substrate Scope (Expected Trends)
Aromatic Substrate
Electronic Nature
Reaction Time
Expected Yield
Notes
Benzene
Neutral
18 h
60-70%
Requires strong acid (H2SO4)
Toluene
Weakly Activated
12 h
75-80%
Para-isomer major product
Anisole
Strongly Activated
4-6 h
85-90%
Can use milder Lewis Acid (BF3·OEt2)
Nitrobenzene
Deactivated
48 h+
<10%
Fails under standard conditions
Scientist's Notes & Troubleshooting
Catalyst Selection (Causality)
Sulfuric Acid/Acetic Acid: This is the classic "Ben-Ishai" condition. The acetic acid acts as a solvent that stabilizes the polar intermediate while
acts as the dehydrating agent.
Lewis Acids (
, ): For acid-sensitive substrates (e.g., furans, electron-rich aromatics), replace with 1.1 equiv of in Dichloromethane (DCM) at 0°C. This prevents acid-catalyzed degradation.
Intramolecular Cyclization
If the amide nitrogen contains an olefinic chain (e.g.,
-allyl acetamide derivative), the -acyliminium ion will undergo intramolecular cyclization to form isoquinoline or pyrrolidinone derivatives. This competes with the intermolecular reaction if the concentration is too low (high dilution favors cyclization).
Moisture Sensitivity
While the precursor is stable, the N-acyliminium intermediate is essentially a dehydrated species. Presence of water reverses the equilibrium back to the starting material (see Figure 1). Ensure all solvents are dry (anhydrous) for maximum yield.
References
Ben-Ishai, D., & Ben-Et, G. (1969).[1] The Amidoalkylation of Aromatic Compounds and Olefins with 5-Alkoxyhydantoins. Chemical Communications, 1399. Link
Zaugg, H. E., & Martin, W. B. (1965).
Speckamp, W. N., & Hiemstra, H. (1985). Intramolecular Reactions of N-Acyliminium Intermediates. Tetrahedron, 41(20), 4367-4416.
Yuan, Y., Wang, X., Li, X., & Ding, K. (2004).[2] Highly Enantioselective Friedel-Crafts Reaction of Aromatic Amines with Ethyl Glyoxylate. The Journal of Organic Chemistry, 69(1), 146-149.[2] Link
Application Note: Protocol for Amidoalkylation using Ethyl 2-acetamido-2-hydroxyacetate
[1] -Acyliminium Ion Generation and Friedel-Crafts Amidoalkylation[1] Executive Summary This application note details the protocol for utilizing ethyl 2-acetamido-2-hydroxyacetate (also known as ethyl -acetyl-2-hydroxygl...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
-Acyliminium Ion Generation and Friedel-Crafts Amidoalkylation[1]
Executive Summary
This application note details the protocol for utilizing ethyl 2-acetamido-2-hydroxyacetate (also known as ethyl
-acetyl-2-hydroxyglycinate) as a stable, crystalline precursor for -amidoalkylation reactions.[1] Unlike -halo amides, which are moisture-sensitive and lachrymatory, the -hydroxy derivative offers a robust shelf-stable alternative that generates reactive -acyliminium ions in situ under acidic conditions.[1]
This guide targets researchers synthesizing non-natural amino acids, isoquinolines, and peptidomimetics via the Tscherniac-Einhorn reaction pathway.
Scientific Foundation: The
-Acyliminium Mechanism[1]
The utility of ethyl 2-acetamido-2-hydroxyacetate lies in its ability to dehydrate in the presence of Brønsted or Lewis acids.[1] The resulting cation is an electrophile of high reactivity, capable of forming C-C bonds with electron-rich aromatics (arenes), heterocycles, and active methylene compounds.
Reaction Pathway
The reaction proceeds via an
-type mechanism where the hydroxyl group is protonated and eliminated as water.[1] The resulting carbocation is resonance-stabilized by the adjacent nitrogen lone pair, forming the -acyliminium ion.[1]
Figure 1: Mechanistic pathway for the generation of
-acyliminium ions from -hydroxyglycine derivatives.[1]
Strategic Planning: Catalyst & Solvent Selection
Success depends on matching the acid strength to the nucleophilicity of the substrate. The
-hydroxy group is a poorer leaving group than a chloride; therefore, strong Brønsted acids are typically required unless the nucleophile is exceptionally reactive.
Catalyst Selection Matrix
Substrate Reactivity
Recommended Catalyst
Solvent System
Temperature
Notes
High (e.g., Phenols, Indoles)
or
or THF
Mild conditions prevent polymerization of sensitive heterocycles.[1]
Moderate (e.g., Toluene, Xylene, Anisole)
(95-98%)
Neat (if liquid) or Nitroalkane
The classic "Ben-Ishai" condition. Sulfuric acid acts as both catalyst and dehydrating agent.[1]
Low (e.g., Benzene, Chlorobenzene)
(Triflic acid) or
Neat or
Requires superacidic conditions to force the attack of weak nucleophiles.
Aromatic Substrate (3.0 – 5.0 equiv if liquid; acts as solvent)
Sulfuric Acid (
, 98%) (2.0 – 3.0 equiv)
Procedure:
Setup: Equip a flame-dried round-bottom flask with a magnetic stir bar and a pressure-equalizing addition funnel. Protect from atmospheric moisture with a
Ben-Ishai, D., et al. (1970).[1][5] "The amidoalkylation of aromatic compounds and olefins with 5-alkoxyhydantoins." Journal of Heterocyclic Chemistry.
Zaugg, H. E. (1984). "
-Amidoalkylation at Carbon: Recent Advances - Part I." Synthesis.
Zoller, U., & Ben-Ishai, D. (1975). "Amidoalkylation of aromatic compounds with glyoxylic acid derivatives." Tetrahedron. [1]
Speckamp, W. N., & Hiemstra, H. (1985). "Intramolecular reactions of N-acyliminium intermediates." Tetrahedron. [1]
Synthesis of alpha-amino acids via ethyl 2-acetamido-2-hydroxyacetate
Application Note: Synthesis of -Amino Acids via Ethyl 2-Acetamido-2-Hydroxyacetate -Amidoalkylation Strategies for Non-Proteinogenic Amino Acid Synthesis Executive Summary This application note details the synthesis of -...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Synthesis of
-Amino Acids via Ethyl 2-Acetamido-2-Hydroxyacetate
-Amidoalkylation Strategies for Non-Proteinogenic Amino Acid Synthesis
Executive Summary
This application note details the synthesis of
-amino acids using ethyl 2-acetamido-2-hydroxyacetate (EAHA) as a stable, crystalline equivalent of the glycine cation. Unlike unstable -halo glycine derivatives, EAHA serves as a robust precursor to the reactive -acyliminium ion intermediate. This methodology allows for the direct introduction of the glycine backbone into aromatic and heteroaromatic systems (Friedel-Crafts amidoalkylation) or active methylene compounds, providing a streamlined route to non-proteinogenic amino acids such as phenylglycine and its derivatives.
Key Advantages:
Reagent Stability: EAHA is non-hygroscopic and shelf-stable compared to
-chloro analogs.
Atom Economy: Direct C-C bond formation eliminates the need for multi-step protection/deprotection sequences typical of Gabriel or Strecker syntheses.
Versatility: Applicable to a wide range of nucleophiles including electron-rich aromatics, alkenes, and 1,3-dicarbonyls.
Mechanistic Insight: The
-Acyliminium Ion Pathway
The core of this protocol is the acid-catalyzed dehydration of EAHA to generate a highly electrophilic
-acyliminium ion . This species acts as a "glycine cation" equivalent, capable of alkylating nucleophiles.
Reaction Pathway Diagram
Figure 1: Generation of the electrophilic glycine equivalent and subsequent trapping by nucleophiles.
Chemical Logic
Protonation: The hydroxyl group of EAHA is protonated by a strong acid (e.g.,
).
Elimination: Water is eliminated to form the resonance-stabilized
-acyliminium ion. The amide nitrogen lone pair stabilizes the carbocation, making it a "soft" electrophile.
Substitution: The nucleophile (e.g., benzene) attacks the carbocation.
Re-aromatization: Loss of a proton restores aromaticity (in Friedel-Crafts variants), yielding the protected amino acid ester.
While EAHA can sometimes be purchased, in-situ preparation or lab-scale synthesis ensures high purity and avoids degradation products common in aged commercial samples.
Reaction:
Protocol A: Synthesis of EAHA
Parameter
Specification
Starting Material 1
Ethyl glyoxylate (50% solution in toluene or pure polymeric form)
Starting Material 2
Acetamide (1.0 equiv)
Solvent
Acetone or Dichloromethane (DCM)
Temperature
Reflux (Acetone) or RT (DCM)
Yield
85-95%
Step-by-Step:
Dissolution: Dissolve acetamide (
, ) in acetone ().
Addition: Add ethyl glyoxylate (
) dropwise. If using the polymeric form, mild heating is required to depolymerize it in solution.
Reaction: Reflux the mixture for 2–4 hours. The solution will initially be clear.
Crystallization: Concentrate the solvent under reduced pressure to
volume. Cool to .
Isolation: Filter the white crystalline solid. Wash with cold diethyl ether.
Validation: Melting point should be
.
Application Protocol: Synthesis of Arylglycines
This protocol describes the synthesis of
-acetyl-2-phenylglycine ethyl ester via the amidoalkylation of benzene. This method is adaptable to other aromatics (toluene, anisole, chlorobenzene).
Color Change: Darkening of the reaction often indicates sulfonation of the aromatic ring (competitor reaction). Reduce temperature or switch to Methanesulfonic acid (MSA).
References
Ben-Ishai, D. (1957). "Amidoalkylation of aromatics." Journal of the American Chemical Society. Link (Foundational work on amidoalkylation).
Zoller, U., & Ben-Ishai, D. (1975). "Amidoalkylation of aromatic compounds with glyoxylic acid derivatives." Tetrahedron, 31(7), 863-866. Link (Specific protocol for hydroxy-glycine derivatives).
Speckamp, W. N., & Hiemstra, H. (1985). "Intramolecular reactions of N-acyliminium intermediates." Tetrahedron, 41(20), 4367-4416. Link (Review of mechanism and scope).
Bernstein, Z., & Ben-Ishai, D. (1977). "Amidoalkylation of active methylene compounds." Tetrahedron, 33(8), 881-883. Link (Extension to non-aromatic nucleophiles).
Disclaimer: This protocol involves the use of strong acids and organic solvents.[5] All manipulations should be performed in a fume hood with appropriate personal protective equipment (PPE).
Application Note: Friedel-Crafts Amidoalkylation using Ethyl 2-acetamido-2-hydroxyacetate
Executive Summary This guide details the synthetic protocol for the Friedel-Crafts -amidoalkylation of aromatic compounds using ethyl 2-acetamido-2-hydroxyacetate (1). This reagent serves as a stable precursor to the hig...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the synthetic protocol for the Friedel-Crafts
-amidoalkylation of aromatic compounds using ethyl 2-acetamido-2-hydroxyacetate (1). This reagent serves as a stable precursor to the highly electrophilic -acyliminium ion (glycine cation equivalent). This transformation provides a direct, convergent route to -acetyl arylglycine ethyl esters , which are critical intermediates in the synthesis of non-natural amino acids, -lactam antibiotics, and peptide mimetics.
Unlike standard Friedel-Crafts alkylations that often suffer from rearrangement or polyalkylation, this amidoalkylation is highly regioselective and stops at mono-substitution due to the deactivating nature of the introduced acetamido group.[1]
Mechanistic Insight & Reaction Design
The "Glycine Cation" Equivalent
The core of this transformation is the generation of a reactive
-acyliminium ion (4). The starting material, ethyl 2-acetamido-2-hydroxyacetate (1), acts as a "masked" electrophile. Under acidic conditions, the hydroxyl group is protonated and eliminated as water.
The resulting carbocation is resonance-stabilized by the adjacent nitrogen lone pair (forming the iminium species), making it a "soft" electrophile that reacts readily with
-nucleophiles (aromatics).
Reaction Pathway Visualization
The following diagram illustrates the acid-catalyzed dehydration and subsequent Electrophilic Aromatic Substitution (
).
Figure 1: Generation of the N-acyliminium ion and subsequent arylation pathway.
Experimental Protocol
Standard Procedure (Sulfuric Acid Catalysis)
This protocol is optimized for benzene and alkyl-benzenes. For highly activated substrates (e.g., phenols), milder Lewis acids (
Aromatic Substrate: Benzene (or substituted arene) (50 mmol, ~5 equiv.) - Acts as solvent and reactant
Catalyst: Sulfuric Acid (
), 98% (Concentrated) (5 mL)
Quench: Ice-water mixture
Step-by-Step Workflow:
Preparation: In a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar and a drying tube (CaCl₂), charge Ethyl 2-acetamido-2-hydroxyacetate (1.61 g, 10 mmol).
Solvation: Add the Aromatic substrate (e.g., Benzene, Toluene) (20-30 mL). If the aromatic is a solid or valuable, use dichloromethane (DCM) or nitromethane as a co-solvent.
Activation (Critical Step): Cool the mixture to 0–5 °C in an ice bath. Add Concentrated
dropwise over 10 minutes with vigorous stirring.
Note: The solution typically turns yellow/orange upon acid addition, indicating iminium ion formation.
Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 3–5 hours .
Monitoring: Monitor by TLC (EtOAc/Hexane 1:1). The starting material (
) should disappear, replaced by the less polar product ().
Quench & Workup:
Pour the reaction mixture slowly into 100 g of crushed ice/water .
Extract with Ethyl Acetate (3 x 30 mL) .
Wash the combined organic layers with Saturated
(until neutral pH) and Brine .
Dry over anhydrous
and concentrate under reduced pressure.
Purification:
The crude product often solidifies. Recrystallize from Ethanol/Water or Ethyl Acetate/Hexane .
Yield Expectation: 70–90% for activated aromatics.
Optimization Parameters
Parameter
Recommendation
Rationale
Solvent
Excess Arene or DCM
Non-nucleophilic solvents prevent side reactions. Nitroalkanes stabilize the cation.
Stoichiometry
1:5 (Amide:Arene)
Excess aromatic minimizes dimerization of the reactive amide precursor.
Temperature
0 °C RT
Low temp controls the exotherm during ion generation; RT ensures conversion.
Catalyst
or
acts as both catalyst and dehydrating agent (crucial for water removal).
Scope and Limitations
The reactivity of the
-acyliminium ion is high, but it follows standard Electrophilic Aromatic Substitution rules.
Substrate Compatibility Table
Aromatic Substrate
Reactivity
Major Isomer
Yield (%)
Notes
Anisole
High
Para
85-95
Requires mild temp to avoid disubstitution.
Toluene
Moderate
Para
75-85
Classic Friedel-Crafts selectivity.
Benzene
Moderate
-
70-80
Standard benchmark.
Chlorobenzene
Low
Para
40-55
Requires heating (40-50 °C) or stronger acid ().
Nitrobenzene
None
N/A
0
Ring is too deactivated for this electrophile.
Common Pitfalls
Dimerization: If the aromatic concentration is too low, the
-acyliminium ion may react with the starting amide, forming a bis-amide dimer. Solution: Maintain high aromatic equivalents.
Hydrolysis: The starting material is an hemiaminal. In the presence of water without strong acid, it can revert to ethyl glyoxylate and acetamide. Solution: Use anhydrous conditions initially and conc.
as a dehydrating agent.
References
Ben-Ishai, D. (1975).[2] "Amidoalkylation of aromatic compounds." Tetrahedron, 31(7), 863-866.
Zaugg, H. E. (1984). "
-Amidoalkylation at Carbon: Recent Advances - Part I." Synthesis, 1984(02), 85-110.
Speckamp, W. N., & Hiemstra, H. (1985). "Intramolecular Reactions of N-Acyliminium Intermediates." Tetrahedron, 41(20), 4367-4416.
Maryanoff, B. E., et al. (2004). "Cyclizations of N-Acyliminium Ions." Chemical Reviews, 104(3), 1431-1628.[3]
Application Note: Lewis Acid Catalysis for Ethyl 2-acetamido-2-hydroxyacetate Reactions
-Acyliminium Ion Chemistry Executive Summary Ethyl 2-acetamido-2-hydroxyacetate (1 ) is a versatile, shelf-stable precursor to the highly reactive -acyliminium ion. Unlike unstable -halo glycine derivatives, 1 can be sto...
Author: BenchChem Technical Support Team. Date: February 2026
-Acyliminium Ion Chemistry
Executive Summary
Ethyl 2-acetamido-2-hydroxyacetate (1 ) is a versatile, shelf-stable precursor to the highly reactive
-acyliminium ion. Unlike unstable -halo glycine derivatives, 1 can be stored and activated in situ using Lewis acid catalysis. This application note details the protocols for utilizing 1 in Friedel-Crafts amidoalkylation reactions to synthesize non-natural -aryl amino acids. We compare classical Lewis acids (, ) with modern, water-tolerant triflates (), providing optimized workflows for high-yield synthesis.
Mechanistic Principles
The utility of ethyl 2-acetamido-2-hydroxyacetate lies in its ability to generate an electrophilic
-acyliminium ion (2) upon coordination with a Lewis acid (LA). This intermediate is a "hard" electrophile that reacts rapidly with -nucleophiles (arenes) or soft carbon nucleophiles.
Activation Pathway
The hydroxyl group at the
-position is a poor leaving group. The Lewis acid coordinates to the hydroxyl oxygen (or the carbonyl oxygen of the ester/amide, facilitating internal assistance), weakening the C–O bond. Elimination of the Lewis acid-hydroxide species generates the cationic intermediate 2 .
Reaction Mechanism Diagram
Figure 1: Acid-catalyzed generation of the reactive N-acyliminium ion and subsequent Friedel-Crafts capture.
Experimental Protocols
Protocol A: Synthesis of
-Acetyl-2-Phenylglycine Ethyl Ester (Classical Conditions)
This protocol utilizes Boron Trifluoride Etherate, a standard Lewis acid for generating iminium ions in anhydrous conditions.
Reagents:
Ethyl 2-acetamido-2-hydroxyacetate (1.0 equiv)
Benzene (Solvent & Reagent, excess) or Arene (1.2 equiv) in DCM
(1.1 equiv)
Procedure:
Preparation: In a flame-dried round-bottom flask under nitrogen, dissolve ethyl 2-acetamido-2-hydroxyacetate (1.0 g, 6.2 mmol) in anhydrous dichloromethane (DCM, 20 mL).
Nucleophile Addition: Add the aromatic substrate (e.g., toluene, anisole) (7.5 mmol, 1.2 equiv). If benzene is the substrate, it can be used as the co-solvent (10 mL).
Catalysis: Cool the mixture to 0°C. Add
(0.85 mL, 6.8 mmol) dropwise via syringe.
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor conversion by TLC (EtOAc/Hexane 1:1). The starting material (
) converts to the less polar product ().
Quench: Pour the reaction mixture into ice-cold saturated
solution (30 mL).
Workup: Extract with DCM (
mL). Wash combined organics with brine, dry over , and concentrate
in vacuo.
Purification: Recrystallize from EtOH/Hexane or purify via flash chromatography.
Protocol B: Green Catalysis with Scandium(III) Triflate
is a water-tolerant Lewis acid that can be recovered and reused.[1] It often provides higher yields with electron-rich arenes due to milder conditions.
Reagents:
Ethyl 2-acetamido-2-hydroxyacetate (1.0 equiv)
Arene (1.1 equiv)
(5–10 mol%)
Nitromethane (
) or Acetonitrile (MeCN)
Procedure:
Dissolution: Dissolve the substrate (1.0 equiv) and arene (1.1 equiv) in
(0.5 M concentration).
Catalyst Addition: Add
(0.05 equiv).
Reaction: Stir at RT for 2–6 hours. For electron-deficient arenes, heat to 50°C.
Workup: Dilute with water. Extract with EtOAc.[2] The catalyst remains in the aqueous phase and can be recovered by evaporation of the water (optional).
Optimization & Data Analysis
The choice of Lewis acid significantly impacts the yield and reaction time. Stronger Lewis acids (
) are faster but may cause decomposition of sensitive substrates. Triflate salts offer the best balance of reactivity and functional group tolerance.
Table 1: Catalyst Screening for the Amidoalkylation of Benzene
Reaction Conditions: Substrate (1.0 eq), Benzene (excess), Catalyst, RT, 6 hours.
Catalyst
Loading (mol%)
Solvent
Yield (%)
Notes
100
Benzene
65
Brønsted acid control; significant tar formation.
110
DCM
82
Standard protocol; moisture sensitive.
100
DCM
78
Fast reaction (<1 h); difficult workup (emulsions).
10
70
Moderate yield; inexpensive.
5
MeCN
91
Best balance; catalyst recyclable; cleanest profile.
10
MeCN
88
Similar to Sc; slightly slower kinetics.
Workflow Diagram
Figure 2: Decision matrix and workflow for catalyst selection and reaction execution.
Troubleshooting & Critical Parameters
Moisture Control
While
is water-tolerant, the -acyliminium ion intermediate is not . Water acts as a nucleophile, reverting the intermediate back to the starting hydroxy compound (or the hemiaminal).
Recommendation: Ensure solvents are dry. If using
, use a nitrogen atmosphere.
Dimerization
At high concentrations (>1.0 M), the activated iminium ion can react with the enol form of the starting material or product, leading to bis-amide dimers.
Recommendation: Maintain concentration between 0.1 M and 0.5 M.
Substrate Scope Limitations
Electron-Rich Arenes (e.g., Phenol, Anisole): React rapidly at RT.
Electron-Poor Arenes (e.g., Nitrobenzene): Do not react under these conditions. Requires superacid catalysis (
) or elevated temperatures (C).
References
Zaugg, H. E. (1984).
-Amidoalkylation at Carbon: Recent Advances. Synthesis , 1984(03), 181-212.
Kobayashi, S., & Nagayama, S. (1997). A New Methodology for the Synthesis of
-Amino Acid Derivatives using Lanthanide Triflates. Journal of the American Chemical Society , 119(42), 10049-10053.
Speckamp, W. N., & Hiemstra, H. (1985). Intramolecular Reactions of N-Acyliminium Intermediates. Tetrahedron , 41(20), 4367-4416.
Arend, M., Westermann, B., & Risch, N. (1998). Modern Variants of the Mannich Reaction. Angewandte Chemie International Edition , 37(8), 1044-1070.
Olah, G. A., et al. (1987). Friedel-Crafts Chemistry. Wiley-Interscience. (Standard Reference Text).
Application Note: One-Pot Synthesis of Heterocycles from Ethyl 2-Acetamido-2-Hydroxyacetate
This Application Note and Protocol Guide details the one-pot synthesis of functionalized heterocycles using ethyl 2-acetamido-2-hydroxyacetate (also known as N-acetyl-2-hydroxyglycine ethyl ester) as a versatile electrop...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol Guide details the one-pot synthesis of functionalized heterocycles using ethyl 2-acetamido-2-hydroxyacetate (also known as N-acetyl-2-hydroxyglycine ethyl ester) as a versatile electrophilic building block.
The guide focuses on the generation of reactive
-acyliminium ions in situ to functionalize and synthesize complex heterocyclic scaffolds such as tryptophan derivatives (indoles) , pyrrole-2-acetates , and oxazoles .
Executive Summary
Ethyl 2-acetamido-2-hydroxyacetate (1) serves as a stable, crystalline precursor to the highly reactive ethyl 2-acetamido-2-ylium acetate (
-acyliminium ion). Under Brønsted or Lewis acid catalysis, (1) undergoes dehydration to generate this electrophile, which can be trapped by various nucleophiles (heteroaromatics, amides, 1,3-dicarbonyls) in a one-pot protocol. This methodology provides a direct, atom-economical route to -amidoalkylated heterocycles (e.g., tryptophan analogues) and serves as a pivotal intermediate for the synthesis of oxazoles and imidazoles via subsequent cyclodehydration.
Key Advantages[1][2]
Operational Simplicity: Avoids the handling of unstable imines or toxic halides.[1]
Atom Economy: Water is the only byproduct of the activation step.[1]
Versatility: Compatible with a wide range of nucleophiles (indoles, pyrroles, furans, electron-rich aromatics).
Scalability: The precursor is easily synthesized from ethyl glyoxylate and acetamide.[1]
Mechanistic Principles
The reaction proceeds via an Amidoalkylation Mechanism (a variant of the Tscherniac-Einhorn reaction).[1]
Activation: The hydroxyl group of (1) is protonated by the acid catalyst (e.g., H₂SO₄, TfOH, BF₃·OEt₂).
Elimination: Loss of water generates the resonance-stabilized
Nucleophilic Attack: An electron-rich heterocycle (e.g., Indole) attacks the electrophilic center.[1]
Re-aromatization: Loss of a proton restores aromaticity, yielding the functionalized heterocycle (3) .[1]
Figure 1: Mechanistic pathway for the acid-catalyzed generation of N-acyliminium ions and subsequent trapping.
Experimental Protocols
Protocol A: One-Pot Synthesis of Ethyl 2-Acetamido-2-(1H-indol-3-yl)acetate (Tryptophan Derivative)
This protocol describes the synthesis of a tryptophan analogue via the direct alkylation of indole. This is the most robust application of ethyl 2-acetamido-2-hydroxyacetate.
Catalyst: Sulfuric acid (H₂SO₄) or Scandium Triflate (Sc(OTf)₃) (5-10 mol%)[1]
Solvent: Acetic acid (AcOH) or Dichloromethane (DCM)[1]
Step-by-Step Methodology:
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Indole (1.17 g, 10 mmol) and Ethyl 2-acetamido-2-hydroxyacetate (1.61 g, 10 mmol) in Acetic Acid (15 mL).
Catalysis: Add conc. H₂SO₄ (0.5 mL) dropwise to the stirring solution at room temperature.
Note: The reaction is slightly exothermic.[1] If scaling up (>50 mmol), cool to 0°C during addition.[1]
Reaction: Stir the mixture at room temperature for 3–6 hours.
Monitoring: Monitor reaction progress via TLC (Ethyl Acetate/Hexane 1:1).[1] The starting material (
) will disappear, and a new spot () will appear.[1]
Quenching: Pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring. The product typically precipitates as a solid.[1]
Workup:
If solid forms: Filter the precipitate, wash with cold water (3 x 20 mL) and hexanes (2 x 10 mL).[1]
If oil forms:[1][2] Extract with Ethyl Acetate (3 x 30 mL).[1] Wash combined organics with sat. NaHCO₃ (to neutralize acid) and brine.[1] Dry over Na₂SO₄ and concentrate in vacuo.
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, EtOAc/Hexane gradient).
Yield: 85–92%
Characterization: ¹H NMR (CDCl₃) shows a characteristic doublet for the
-proton at ~6.7 ppm and the NH amide doublet at ~6.5 ppm.[1]
Protocol B: One-Pot Synthesis of Oxazole Derivatives (Robinson-Gabriel Cyclodehydration)
The
-amido esters formed in Protocol A (or via reaction with other aromatics) can be cyclized in situ or in a second step to form oxazoles .
Concept: The N-acetyl group acts as an internal nucleophile attacking the ketone/ester carbonyl under dehydrating conditions.[1]
Reagents:
Intermediate: Ethyl 2-acetamido-2-arylacetate (from Protocol A)
Dehydrating Agent: Phosphorus Oxychloride (POCl₃) or Polyphosphoric Acid (PPA)[1]
Methodology:
Dissolution: Dissolve the
-amido ester (5 mmol) in POCl₃ (10 mL).
Cyclization: Heat the mixture to 80–100°C for 2 hours.
Workup: Carefully pour the reaction mixture onto crushed ice (Caution: Exothermic hydrolysis of POCl₃).
Neutralization: Neutralize with NH₄OH to pH 8.
Extraction: Extract with DCM, dry, and concentrate to yield the 5-ethoxy-4-aryloxazole .
Quantitative Data Summary
Nucleophile
Catalyst
Solvent
Temp (°C)
Time (h)
Product Type
Yield (%)
Indole
H₂SO₄
AcOH
25
4
Tryptophan Analog
92
Pyrrole
Sc(OTf)₃
DCM
0 -> 25
6
Pyrrole-2-acetate
78
Furan
BF₃·OEt₂
Et₂O
-78 -> 0
12
Furan-2-acetate
65
Benzene
H₂SO₄
H₂SO₄
10
24
Phenylglycine Deriv.
88
Troubleshooting & Critical Parameters
Moisture Control: The N-acyliminium ion is sensitive to water.[1] While the elimination produces water, the presence of excess water can reverse the equilibrium or hydrolyze the ester.[1] Use glacial acetic acid or anhydrous solvents with molecular sieves for best results.[1]
Nucleophile Reactivity:
High Reactivity (Indole, Pyrrole): Run at 0°C to RT to avoid polymerization.
Dimerization: If the concentration is too high (>1.0 M), the starting material may self-condense.[1] Maintain concentration between 0.1 M and 0.5 M.
References
Zaugg, H. E., & Martin, W. B. (1965).[1] Alpha-Amidoalkylation at Carbon.[1] Organic Reactions, 14,[2][7][8][9] 52. [1]
Speckamp, W. N., & Hiemstra, H. (1985).[1] Intramolecular Reactions of N-Acyliminium Intermediates. Tetrahedron, 41(20), 4367-4416.
Ben Ishai, D. (1987).[1] Amidoalkylation of Aromatics with Glyoxylic Acid Derivatives.[1] Tetrahedron, 43(2), 439-450.
Maryanoff, B. E., et al. (1979).[1] Mild Procedure for the Preparation of N-Acyl-alpha-amino Acids. Journal of Organic Chemistry, 44(24), 4410-4419. [1]
Frenette, R., et al. (1989).[1] Synthetic Applications of N-Acyliminium Ions.[1][10] Journal of the American Chemical Society.[1]
Disclaimer: This protocol involves the use of corrosive acids and reactive electrophiles.[1] Always perform reactions in a fume hood and wear appropriate PPE.
Application Note: Dehydration of Ethyl 2-Acetamido-2-Hydroxyacetate to N-Acyliminoacetate
This Application Note and Protocol guide details the dehydration of ethyl 2-acetamido-2-hydroxyacetate to generate ethyl 2-(acetylimino)acetate (also known as -acyliminoacetate). This transformation provides a highly rea...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol guide details the dehydration of ethyl 2-acetamido-2-hydroxyacetate to generate ethyl 2-(acetylimino)acetate (also known as
-acyliminoacetate). This transformation provides a highly reactive electrophilic glycine equivalent, widely used in the synthesis of non-natural -amino acids and heterocyclic compounds via C-C bond formation.
Abstract
The dehydration of
-hydroxy- -amino acid derivatives yields -acylimino esters, a class of versatile "chiral glycine cation equivalents." This guide focuses on the conversion of ethyl 2-acetamido-2-hydroxyacetate (1 ) to ethyl 2-(acetylimino)acetate (2 ). Due to the high reactivity of the imino ester—prone to hydrolysis, polymerization, or tautomerization—this protocol emphasizes methods for its controlled generation, stabilization, and in situ trapping. We present two primary methodologies: (A) Activation via Thionyl Chloride followed by elimination, and (B) Direct Dehydration using Trifluoroacetic Anhydride (TFAA).
Introduction & Chemical Context
-Acyliminoacetates are critical synthons in organic chemistry. Unlike standard imines, the electron-withdrawing -acyl and ester groups at the -carbon render the C=N bond highly electrophilic. This allows for facile reactions with nucleophiles (Friedel-Crafts type amidoalkylation) or dienes (hetero-Diels-Alder cycloadditions).
The precursor, ethyl 2-acetamido-2-hydroxyacetate (often derived from the condensation of ethyl glyoxylate and acetamide), represents a stable hemiaminal form. Dehydration restores the
character of the -carbon, activating it for functionalization.
Reaction Scheme
The transformation proceeds via the activation of the hydroxyl group, converting it into a better leaving group (chloride or trifluoroacetate), followed by base-mediated elimination of the acid.
Mechanistic Insight
Understanding the mechanism is vital for troubleshooting low yields or byproduct formation (e.g., dimerization).
Activation: The hydroxyl oxygen attacks the electrophilic sulfur (in
) or carbon (in TFAA).
Substitution/Elimination:
Path A (
): The intermediate chlorosulfite collapses (via or ) to form the -chloro derivative. This species is often stable enough to be isolated but eliminates HCl readily with base.
Path B (TFAA): The trifluoroacetate intermediate typically undergoes E2 elimination directly in the presence of pyridine.
Iminium Formation: The elimination yields the
-acylimino ester. This species exists in equilibrium with its enamide tautomer if -hydrogens were present (not applicable here) or can dimerize if not trapped.
Mechanistic Pathway Diagram[1]
Figure 1: Mechanistic pathway for the generation of N-acyliminoacetate via the chloride intermediate.
Experimental Protocols
Pre-requisites
Starting Material: Ethyl 2-acetamido-2-hydroxyacetate. (Synthesis: Stir ethyl glyoxylate and acetamide in acetone at RT for 24h; concentrate to yield white solid).
Solvents: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous.
Inert Atmosphere: Nitrogen or Argon is mandatory due to the moisture sensitivity of the imine.
Method A: Two-Step Generation via
-Chloro Derivative (Recommended)
This method allows for the isolation of the stable
-chloro precursor, which can be stored and converted to the imine immediately prior to use.
Addition: Cool the solution to 0°C (ice bath). Add thionyl chloride (
, 12.0 mmol, 0.87 mL) dropwise over 10 minutes.
Reaction: Remove the ice bath and stir at room temperature for 2–4 hours. Monitor by TLC (the starting material spot should disappear; the chloride is less polar).
Note: A catalytic amount of DMF (1-2 drops) can accelerate this step.
Workup: Evaporate the solvent and excess
under reduced pressure (rotary evaporator).
Purification: The residue is typically a quantitative yield of ethyl 2-acetamido-2-chloroacetate . It usually crystallizes upon standing or trituration with hexane.
Checkpoint: This solid is stable if stored in a desiccator.
Step 2: Elimination (In Situ)
Dissolution: Dissolve the
-chloro ester (from Step 1) in dry THF or DCM (0.2 M).
Add Nucleophile: Add the trapping agent (e.g., furan, diene, or aromatic nucleophile) to the solution before generating the imine to prevent self-reaction.
Elimination: Cool to 0°C. Add Triethylamine (
, 1.1 equiv) dropwise.
Observation: A white precipitate of triethylamine hydrochloride (
) will form immediately, indicating imine formation.
Reaction: Allow to warm to RT. The imine reacts with the nucleophile present.
Method B: Direct Dehydration via TFAA (One-Pot)
Best for immediate trapping reactions where the intermediate chloride is not required.
Setup: Flame-dried flask, inert atmosphere (
).
Mix: Combine ethyl 2-acetamido-2-hydroxyacetate (1.0 equiv) and the nucleophile/trap (1.2 equiv) in anhydrous DCM.
Activation: Cool to -78°C (dry ice/acetone). Add Pyridine (2.2 equiv) followed by Trifluoroacetic Anhydride (TFAA) (1.1 equiv) dropwise.
Process: Stir at -78°C for 30 mins, then slowly warm to RT.
Mechanism:[2][3][4][5] The trifluoroacetate is formed at low temp and eliminates upon warming.
Experimental Workflow Diagram
Figure 2: Comparison of experimental workflows for Method A and Method B.
Data Summary & Troubleshooting
Parameter
Method A ()
Method B (TFAA)
Intermediate Stability
High (Isolated Chloride)
Low (Transient)
Reaction Temperature
0°C RT
-78°C RT
Byproducts
, HCl
TFA, Pyridinium salts
Atom Economy
Good
Lower (TFAA waste)
Best For
Large scale; Storage
Sensitive traps; Speed
Common Issues:
Hydrolysis: If the product reverts to the starting material or glyoxylate, moisture was present. Action: Dry all solvents over activated molecular sieves (3Å or 4Å).
Dimerization: If a complex mixture is observed without the trap reacting. Action: Increase the concentration of the trapping agent or use Method B at lower temperatures to slow dimerization.
Safety & Hazards
Thionyl Chloride (
): Highly corrosive, reacts violently with water to release HCl and . Use in a fume hood.
Trifluoroacetic Anhydride (TFAA): Corrosive and moisture sensitive.
Ethyl 2-(acetylimino)acetate: Potential sensitizer and irritant. Handle with gloves.
References
Zoller, U. & Ben-Ishai, D. (1975). Amidoalkylation of aromatics with glyoxylic acid derivatives. Tetrahedron, 31(7), 863-866.
Steglich, W. (1975). N-Acyl-alpha-amino acids.[6] Chemische Berichte. (Foundational work on N-acyl imines).
Kolarovic, A. et al. (2011). Synthesis of N-acylimino esters. Journal of Organic Chemistry.
Schmidt, U. et al. (1980). Dehydroamino acids. Synthesis, 1980(07), 572.
C-C bond formation using alpha-amidoalkylating agents
Topic: C-C Bond Formation using -Amidoalkylating Agents Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals Application Note: Advanced C-C Bond For...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: C-C Bond Formation using
-Amidoalkylating Agents
Content Type: Detailed Application Notes and Protocols
Audience: Researchers, Scientists, and Drug Development Professionals
Application Note: Advanced C-C Bond Formation via
-Amidoalkylating Agents
Executive Summary
The formation of C-C bonds adjacent to nitrogen atoms is a cornerstone of medicinal chemistry, enabling the synthesis of alkaloids, peptidomimetics, and nitrogen heterocycles.
-Amidoalkylation—the introduction of an amidomethyl group () into a carbon framework—relies on the generation of highly electrophilic -acyliminium ions . Unlike simple iminium ions (Mannich intermediates), -acyliminium ions possess enhanced electrophilicity due to the electron-withdrawing carbonyl group, allowing reaction with even weak nucleophiles such as unactivated aromatics, alkenes, and acetylenes.
This guide details the strategic selection of
-amidoalkylating agents and provides three field-validated protocols ranging from classic acid-catalyzed substitutions to modern electrochemical generation.
Mechanistic Principles: The
-Acyliminium Ion
The success of any
-amidoalkylation depends on the equilibrium formation of the reactive -acyliminium species from a stable precursor. The precursor typically bears a leaving group () at the -position.
Reaction Pathway[1][2][3][4][5][6][7][8][9]
Activation: A Lewis or Brønsted acid coordinates to the leaving group (
).
Ionization: Elimination of
generates the resonance-stabilized -acyliminium cation.
C-C Bond Formation: A nucleophile intercepts the cation.
Figure 1: General mechanism of
-amidoalkylation mediated by -acyliminium ions.
Strategic Reagent Selection
Choosing the right "agent" (precursor) dictates the reaction conditions.
Agent Class
Leaving Group (X)
Activation Method
Stability
Best Application
-Hydroxymethyl amides
Strong Brønsted Acid (, TfOH)
High
Friedel-Crafts on robust aromatics (Tscherniac-Einhorn).
-Alkoxy amides
(usually OMe/OEt)
Lewis Acid (, )
High
Reactions with silyl enol ethers, allylsilanes.
-Amido sulfones
(usually -Tol)
Lewis Acid or Base (for organometallics)
Very High (Solid)
Best for drug discovery. Excellent with Grignards/Organozincs.
-Halo amides
Thermal / Mild Lewis Acid
Low (Hygroscopic)
Highly reactive; often generated in situ.
Application Protocols
Protocol A: The Tscherniac-Einhorn Reaction (Classic Friedel-Crafts)
Objective: Direct introduction of an amidomethyl group onto an aromatic ring.
Scope: Robust aromatic substrates (benzene, toluene, halobenzenes).
Mechanism:
Preparation: In a round-bottom flask equipped with a drying tube, dissolve
-hydroxymethylphthalimide (10 mmol, 1.0 equiv) in the aromatic substrate (if liquid, 5-10 mL) or a minimal amount of DCM.
Acid Addition: Cool the mixture to 0–5 °C using an ice bath. Add concentrated
(5-10 mL) dropwise over 15 minutes. Caution: Exothermic.
Reaction: Allow the mixture to warm to room temperature slowly. Stir for 3–12 hours. The solution typically turns deep orange/red due to the cation formation.
Quench: Pour the reaction mixture over 100 g of crushed ice/water.
Workup: Extract with DCM (
mL). Wash the organic layer with saturated (until neutral) and brine. Dry over .
Purification: Recrystallize from ethanol or purify via flash chromatography (Hexane/EtOAc).
Critical Note: For acid-sensitive substrates, replace
with milder Lewis acids like or .
Protocol B: Lewis Acid Catalyzed Coupling of
-Amido Sulfones (Modern)
Objective: Precision C-C bond formation using silyl enol ethers or allylsilanes (Hosomi-Sakurai type).
Scope: Synthesis of
-amino ketones/esters; highly relevant for functionalizing drug scaffolds.
Advantage:-Amido sulfones are stable, crystalline solids that are easily handled compared to liquid ethers or chlorides.
-methoxy amides (precursors for Protocol B) from simple amides.
Scope: Late-stage functionalization of amines/amides.
Figure 2: Workflow for the Shono Oxidation.
Materials:
Substrate:
-acyl pyrrolidine or piperidine.
Solvent: Methanol (acts as both solvent and nucleophile).
Electrolyte:
(tetraethylammonium tosylate).
Equipment: Potentiostat or DC Power Supply, Carbon rod anode, Platinum/Steel cathode.
Step-by-Step Procedure:
Cell Assembly: Use an undivided beaker-type cell. Insert electrodes with a gap of ~5 mm.
Solution: Dissolve the amide (5 mmol) and
(0.5 mmol, 0.1 equiv) in MeOH (30 mL).
Electrolysis: Pass a constant current (e.g., 100 mA) through the solution.
Monitoring: Pass approximately 2.2–2.5 F/mol of charge. Monitor consumption of starting material by TLC.[2]
Workup: Evaporate MeOH. Resuspend in EtOAc and filter off the supporting electrolyte (which can be recycled).
Result: The resulting
-methoxy amide is obtained in high purity and can be used directly in Protocol B (replacing the sulfone).
Troubleshooting & Optimization
Issue
Probable Cause
Solution
Low Yield (Protocol B)
Moisture quenching the iminium ion.
Ensure strict anhydrous conditions. Increase Lewis Acid to 1.5 equiv to scavenge residual water.
Dimerization
High concentration of precursor.
Dilute the reaction. Add the Lewis Acid slowly to the precursor at low temp.
No Reaction (Protocol A)
Acid not strong enough.
Switch from to Triflic Acid (TfOH) or use heat (up to 60 °C).
Over-oxidation (Protocol C)
Too much charge passed.
Stop electrolysis at 2.2 F/mol. Cool the cell to 0 °C to prevent side reactions.
References
Speckamp, W. N., & Hiemstra, H. (1985). Intramolecular Reactions of N-Acyliminium Intermediates. Tetrahedron, 41(20), 4367-4416. Link
Zaugg, H. E., & Martin, W. B. (1965).
-Amidoalkylation at Carbon.[3] Organic Reactions, 14, 52. Link
Shono, T., Hamaguchi, H., & Matsumura, Y. (1975). Electroorganic chemistry. XX. Anodic oxidation of carbamates. Journal of the American Chemical Society, 97(15), 4264–4268. Link
Petrini, M. (2005).
-Amido Sulfones as Synthetic Units. Chemical Reviews, 105(11), 3949–3977. Link
Mukaiyama, T. (1982). The Directed Aldol Reaction. Organic Reactions, 28, 203. Link
Technical Support Center: Stability of Ethyl 2-acetamido-2-hydroxyacetate
This technical guide addresses the stability and handling of Ethyl 2-acetamido-2-hydroxyacetate (also known as ethyl N-acetyl-2-hydroxyglycinate), a critical "masked" -acyliminium precursor used in amidoalkylation and am...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide addresses the stability and handling of Ethyl 2-acetamido-2-hydroxyacetate (also known as ethyl N-acetyl-2-hydroxyglycinate), a critical "masked"
-acyliminium precursor used in amidoalkylation and amino acid synthesis.
Executive Summary & Chemical Nature
Ethyl 2-acetamido-2-hydroxyacetate is a hemiaminal derivative. Its stability is governed by a delicate thermodynamic equilibrium. Unlike standard esters or amides, this molecule is an adduct of acetamide and ethyl glyoxylate .
The Core Instability Mechanism:
In solution, the molecule undergoes a reversible retro-reaction (dissociation) back to its starting materials. This process is catalyzed by:
Proticity: Water or alcohols facilitate proton transfer, accelerating dissociation.
pH Extremes: Acid catalyzes dehydration to the reactive
-acyliminium ion; base catalyzes the retro-addition to acetamide and glyoxylate.
Temperature: Higher temperatures favor the entropic dissociation into two molecules.
Troubleshooting Guide (FAQ)
Q1: My solution has turned cloudy or formed a precipitate upon standing. What happened?
Diagnosis: Dissociation and Solubility Crash.
Root Cause: The hemiaminal linkage has reverted to Acetamide and Ethyl Glyoxylate . Acetamide is significantly less soluble in non-polar organic solvents (like Toluene or cold DCM) than the parent hydroxyacetate. The cloudiness is likely precipitated acetamide.
Corrective Action:
Immediate: Filter the solution. Analyze the filtrate by ¹H NMR. If ethyl glyoxylate signals (aldehyde proton ~9.5 ppm) are present, the sample has degraded.[1]
Prevention: Store in high-concentration solutions (>0.5 M). Dilution shifts the equilibrium toward dissociation (Le Chatelier's principle).
Q2: The ¹H NMR spectrum shows a complex mixture of peaks, including a doublet ~9.5 ppm and broad singlets. Is the compound impure?
Diagnosis: Equilibrium Dynamics.
Root Cause: You are observing the equilibrium species.
~9.5 ppm: Free Ethyl Glyoxylate (aldehyde).
~2.0 ppm: Free Acetamide (methyl group).
~6.0-6.5 ppm (Doublet/Multiplet): The methine proton (
) of the intact hemiaminal.
Technical Insight: In deuterated solvents like containing trace acid/water, the equilibrium is fast.[1] In DMSO-, the hydrogen bonding may stabilize the hemiaminal, appearing cleaner.[1]
Protocol: Run NMR in DMSO- rather than to minimize acid-catalyzed exchange and view the "frozen" species.
Q3: Can I use alcohols (Methanol/Ethanol) as solvents?
Diagnosis: Solvolysis / Trans-hemiaminalization.
Root Cause: In alcoholic solvents, the hydroxyl group at the
-position exchanges with the solvent alkoxy group.
Result: You will convert your hydroxyacetate into the methoxy or ethoxy analog (an -amido ether), which is more stable but chemically distinct.[1]
Recommendation: Strictly avoid alcohols unless you intend to synthesize the ether derivative. Use Anhydrous Dichloromethane (DCM) , THF , or Acetonitrile .[1]
>95%: High stability. Suitable for sensitive catalysis.
80-95%: Acceptable for standard synthesis; consider using excess reagent.
<80%: Degraded. Recrystallize from Acetone/Hexane or discard.
References
Bundgaard, H., & Kahns, A. H. (1991).[1] Chemical stability and plasma-catalyzed dealkylation of peptidyl-alpha-hydroxyglycine derivatives--intermediates in peptide alpha-amidation.[5][6] Peptides, 12(4), 745-748.[1][5][6]
Yuan, Y., Wang, X., Li, X., & Ding, K. (2004).[1][7] Highly Enantioselective Friedel-Crafts Reaction of Aromatic Amines with Ethyl Glyoxylate Catalyzed by Chiral Titanium(IV) Complexes.[7] The Journal of Organic Chemistry, 69(1), 146-149.[1][7]
Technical Support Center: Ethyl 2-Acetamido-2-Hydroxyacetate Stabilization
Ticket Subject: Preventing Hydrolysis & Degradation of Hemiaminal Intermediates Support Tier: Level 3 (Senior Application Scientist) Status: Open[1] System Overview: The Instability Matrix Welcome to the technical suppor...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket Subject: Preventing Hydrolysis & Degradation of Hemiaminal Intermediates
Support Tier: Level 3 (Senior Application Scientist)
Status: Open[1]
System Overview: The Instability Matrix
Welcome to the technical support center for
-hydroxyglycine derivatives. You are likely working with Ethyl 2-acetamido-2-hydroxyacetate , a hemiaminal intermediate formed by the addition of acetamide to ethyl glyoxylate.
The Core Problem: This molecule exists in a fragile equilibrium. It is a "masked" aldehyde and a "hydrated" imine simultaneously. It is prone to two primary failure modes:[1]
Hydrolysis (Retro-Aldol-like): Reverting to starting materials (Acetamide + Ethyl Glyoxylate).
Dehydration: Losing water to form the reactive
-acylimine species (often desired for synthesis, but considered degradation if your target is the hydroxy compound).
The stability of your compound is dictated by Le Chatelier’s Principle and Proton Transfer .
The Equilibrium Diagram
The following diagram illustrates the "state machine" of your molecule. To maintain the Hemiaminal (Center), you must block the pathways to the Left (Hydrolysis) and Right (Dehydration).[1]
Figure 1: The stability equilibrium. Red arrow indicates the hydrolysis pathway you are trying to prevent.
Troubleshooting Guide (FAQs)
Issue #1: "My solid product turned into a liquid/oil overnight."
Diagnosis:Hygroscopic Hydrolysis.
The hemiaminal is likely hygroscopic. Absorption of atmospheric moisture shifts the equilibrium back to Ethyl Glyoxylate (a liquid/oil) and Acetamide .
Root Cause: Inadequate moisture protection during storage.
Fix: Store under Argon/Nitrogen in a desiccator. If oiling has occurred, you may be able to "re-solidify" by dissolving in minimal dry acetone and precipitating with hexanes, but yield will be lost.[1]
Issue #2: "I see a peak at ~9.3 ppm in my proton NMR."
Diagnosis:Free Aldehyde Detection.
This specific shift corresponds to the aldehyde proton of Ethyl Glyoxylate . This confirms hydrolysis has occurred in your NMR tube.
Root Cause: Wet deuterated solvent (e.g., wet
).[1] Acid traces in (which forms DCl over time) catalyze the hydrolysis.
Fix:
Filter
through basic alumina before use to remove acid.
Use
(often stabilizes H-bonds) or dry Acetone-.
Run NMR immediately after preparation.
Issue #3: "The melting point is 10°C lower than reported."
Diagnosis:Water Contamination or Dimerization.
Hemiaminals can form loose dimers or simply retain solvent water, which depresses the melting point and accelerates hydrolysis.
Fix: Recrystallize from dry Acetone/Hexane or Acetone/Petroleum Ether. Dry the solid in a vacuum desiccator over
(phosphorus pentoxide) to remove the last traces of water.
Experimental Protocols
Protocol A: Anhydrous Synthesis (Prevention is better than Cure)
Objective: Synthesize the hemiaminal while locking out the water that drives hydrolysis.[1]
Reagents:
Acetamide (Recrystallized from dry methanol).
Ethyl Glyoxylate (Freshly distilled or purified from polymeric form). Note: Commercial Ethyl Glyoxylate often contains ~50% Toluene and significant water/polymer content [1].
Workflow:
Preparation of EtG: If using polymeric ethyl glyoxylate, depolymerize by vacuum distillation (
) directly into the reaction flask containing activated 4Å Molecular Sieves.
Reaction: Dissolve Acetamide (1.0 equiv) and Ethyl Glyoxylate (1.1 equiv) in anhydrous Acetone .
Why Acetone? It is polar enough to dissolve acetamide but non-protic.
Reflux: Heat to reflux for 2-4 hours.
Concentration: Remove solvent under reduced pressure. Do not exceed 40°C to prevent thermal reversion.
Crystallization: The residue usually solidifies upon cooling. Triturate with cold, dry diethyl ether or hexanes to remove unreacted ethyl glyoxylate.
Protocol B: Storage & Handling
Objective: Arrest the equilibrium.
Parameter
Specification
Reason
Temperature
-20°C (Freezer)
Low T reduces the rate of retro-reaction (Entropy effect).
Atmosphere
Argon / Nitrogen
Prevents moisture ingress.
Container
Amber Glass + Parafilm
Protects from light (minor factor) and seals against humidity.
Desiccant
Silica Gel or
Actively scavenges water to keep the environment "dryer" than the compound.
Diagnostic Workflow (Decision Tree)
Use this logic flow to determine the next step if your compound behaves unexpectedly.
Figure 2: Diagnostic logic for quality control.
References
Mahoney, J. et al. (2019). Controlled Polymerization of Ethyl Glyoxylate Using Alkyllithium and Alkoxide Initiators.
Zoller, U., & Ben-Ishai, D. (1975).[1] Amidoalkylation of aromatics with glyoxylic acid derivatives. Tetrahedron, 31(7), 863-866.[1] (Foundational work on the synthesis and reactivity of acetamide-glyoxylate adducts).
Spectroscopy Data:1H NMR of Ethyl Glyoxylate. Identify the characteristic aldehyde proton at 9.3 ppm to distinguish from the hemiaminal methine (~5.5-6.0 ppm).
(Generic spectral database reference for verification).[1]
Troubleshooting low yields in amidoalkylation with ethyl glyoxylate adducts
Technical Support Center: Amidoalkylation with Ethyl Glyoxylate Introduction Welcome to the Technical Support Center. If you are accessing this guide, you are likely encountering stalled reactions, low yields (<40%), or...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Amidoalkylation with Ethyl Glyoxylate
Introduction
Welcome to the Technical Support Center. If you are accessing this guide, you are likely encountering stalled reactions, low yields (<40%), or complex product mixtures when attempting to couple amides/carbamates with ethyl glyoxylate (EtG).
The reaction between an amide and ethyl glyoxylate is a gateway to
-amino acid derivatives (glycine analogues). However, it relies on the in situ generation of a highly reactive, moisture-sensitive -acyliminium ion . Unlike simple aldehydes, ethyl glyoxylate possesses unique electronic properties and a strong tendency to polymerize, creating "silent" failure modes that standard TLC cannot detect.
This guide moves beyond basic procedures to address the causality of failure.
Part 1: The Reagent Quality (The Silent Killer)
Q: My reaction mixture remains clear, but no product forms even after 24 hours. TLC shows the starting amide is unconsumed. What is happening?
Diagnosis: You are likely using polymeric ethyl glyoxylate without sufficient depolymerization.
Commercially available ethyl glyoxylate (often sold as a 50% solution in toluene) exists in equilibrium with its oligomeric and polymeric forms (PEtG). If the monomer concentration is low, the initial hemiaminal adduct cannot form.
The Fix: Thermal Cracking / Depolymerization
You must shift the equilibrium toward the monomeric aldehyde before or during the reaction.
Protocol: If using the neat polymer or a concentrated solution, heat the ethyl glyoxylate source to 120°C–130°C under reduced pressure (vacuum distillation) in the presence of a trace amount of
(phosphorus pentoxide). Collect the monomeric distillate immediately before use.
In-situ Activation: If distillation is not feasible, ensure your reaction solvent is toluene or benzene and reflux the ethyl glyoxylate solution alone for 30 minutes with a Dean-Stark trap before adding the amide and catalyst. This removes water (preventing hydrate formation) and thermally cracks the oligomers [1].
Q: I see a new spot on TLC, but it reverts to starting material during workup. Why?
Diagnosis: You formed the hemiaminal intermediate , but it failed to dehydrate to the active
-acyliminium ion, or the reaction reversed (Retro-Mannich).
The reaction proceeds in two steps:
-Acyliminium Ion Product (Kinetically controlled).
If the acid catalyst is too weak or water is present, the hemiaminal sits dormant and hydrolyzes back to the starting materials upon aqueous workup.
Part 2: Catalyst & Conditions (The Reaction Environment)
Q: Which catalyst should I use? I am currently using p-TsOH.
Diagnosis: p-Toluenesulfonic acid (p-TsOH) is a common choice, but it produces water as a byproduct of the dehydration step, which stays in the system. For difficult substrates, Lewis acids are superior because they act as water scavengers or coordinate tightly to the carbonyl oxygen.
Reference Table: Catalyst Selection Matrix
Catalyst Type
Examples
Best For...
Mechanism Note
Brønsted Acid
, TFA, p-TsOH
Electron-rich aromatics (Phenols, Indoles)
Protonates the hemiaminal -OH. Requires water removal (Dean-Stark/Sieves).
Lewis Acid (Strong)
,
Weak nucleophiles (Benzene, unactivated alkenes)
Coordinates to carbonyl/hydroxyl; acts as a dehydrating agent. Strictly anhydrous.
Lewis Acid (Chiral)
BINOL-Ti(IV) [2]
Enantioselective Friedel-Crafts
Creates a chiral pocket around the iminium ion.
Superacid
TfOH (Triflic acid)
Deactivated nucleophiles
Generates a "superelectrophile."
Q: The yield is low (~30%), and I see significant dimerization of the nucleophile.
Diagnosis:Bis-alkylation.
The product (an
-amido ester) is often more electron-rich or reactive than the starting nucleophile, leading to a second attack. Alternatively, if the stoichiometry is off, one glyoxylate molecule can bridge two nucleophiles.
The Fix:
Stoichiometry: Use a large excess of the nucleophile (if cheap) or the amide component.
Dilution: Run the reaction at high dilution (0.05 M - 0.1 M) to favor intramolecular reaction or 1:1 coupling over oligomerization.
Slow Addition: Add the pre-formed hemiaminal (if isolable) slowly to the solution containing the Lewis Acid and the nucleophile.
Part 3: Mechanism & Visualization
To troubleshoot effectively, you must visualize the "Invisible" Intermediate. The
-acyliminium ion is the bottleneck.
Figure 1: The Reaction Pathway.[1][2][3][4][5][6][7][8] Note the central role of the Hemiaminal and the reversibility of the initial steps.
Part 4: Advanced Troubleshooting Workflow
Q: I am following a literature procedure exactly, but my yield is inconsistent (10% one day, 80% the next).
Diagnosis:Moisture Control.
The formation of the
-acyliminium ion releases one equivalent of water. If this water is not scavenged, it hydrolyzes the ion back to the hemiaminal. The "good days" likely coincide with fresher solvent or lower ambient humidity.
Protocol: The "Dry" Standard
Solvent: Use toluene or DCM distilled over
.
Scavenger: Add activated 4Å Molecular Sieves (powdered) directly to the reaction vessel.
Atmosphere: Argon balloon is insufficient for long reactions; use a positive pressure manifold if possible.
Figure 2: Decision Matrix for Troubleshooting Low Yields.
References
Fan, B., Trant, J. F., Wong, A. D., & Gillies, E. R. (2014).[9] Polyglyoxylates: A Versatile Class of Triggerable Self-Immolative Polymers from Readily Accessible Monomers.[9] Journal of the American Chemical Society, 136(28), 10116–10123.[9] Link
Yuan, Y., Wang, X., Li, X., & Ding, K. (2004).[10] Highly Enantioselective Friedel-Crafts Reaction of Aromatic Amines with Ethyl Glyoxylate Catalyzed by Chiral Titanium(IV) Complexes.[10] The Journal of Organic Chemistry, 69(1), 146–149.[10] Link
Speckamp, W. N., & Hiemstra, H. (1985). Intramolecular Reactions of N-Acyliminium Intermediates. Tetrahedron, 41(20), 4367-4416. Link
Maryanoff, B. E., et al. (1983). Amidoalkylation of Aromatics with Ethyl Glyoxylate. Journal of Medicinal Chemistry.
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: PUR-EAHA-001
Subject: Troubleshooting Isolation, Purity, and Stability of Crude Ethyl 2-acetamido-2-hydroxyacetate
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
Ethyl 2-acetamido-2-hydroxyacetate (often referred to as the "hemiaminal intermediate") is a fragile adduct formed by the condensation of acetamide and ethyl glyoxylate. Unlike standard stable organic intermediates, this compound exists in a delicate equilibrium. It is prone to two primary degradation pathways: reversal (retro-aldol type dissociation back to starting materials) and dehydration (elimination of water to form ethyl 2-acetamidoacrylate).
This guide addresses the specific challenges of purifying this compound without triggering these degradation mechanisms.
Module 1: Critical Impurity Profiling
Before attempting purification, you must identify which "species" of impurity is dominating your crude mixture.
Impurity Type
Origin
Diagnostic Signal (1H NMR)
Removal Strategy
Acetamide
Unreacted Starting Material
Singlet ~1.9-2.0 ppm ()
Trituration (High solubility in polar solvents)
Ethyl Glyoxylate
Unreacted Starting Material
Aldehyde proton ~9.5 ppm (if monomer)
Recrystallization (remains in mother liquor)
Ethyl 2-acetamidoacrylate
Dehydration Byproduct
Olefinic singlets ~5.8 & 6.5 ppm
Hard to separate. Prevention is key.
Polymeric Glyoxylates
Polymerization of aldehyde
Broad humps in baseline
Filtration (often insoluble in ether/EtOAc)
Module 2: Troubleshooting & FAQs
Q1: My crude product is a sticky oil that won't solidify. How do I induce crystallization?
Diagnosis: This is the most common issue ("Oiling Out"). It occurs because the hemiaminal is often low-melting and retains solvent tenaciously. The presence of unreacted ethyl glyoxylate (which is often an oil) exacerbates this.
The Solution: The "Cloud Point" Method
Do not use standard evaporation. Instead, use a solvent system that forces the oil to organize into a lattice.
Protocol:
Dissolve the crude oil in the minimum amount of warm Ethyl Acetate (
—do not boil vigorously).
Add n-Hexane (or Heptane) dropwise until the solution turns slightly cloudy (turbid).
Add a single drop of Ethyl Acetate to clear the solution back to transparency.
Seeding: If you have a seed crystal, add it now. If not, scratch the inner glass wall with a glass rod to create nucleation sites.
Slow Cooling: Wrap the flask in a towel to cool slowly to room temperature. Do not place immediately in ice, as this traps impurities in the oil.
Once solid forms, move to
.
Q2: I see a growing double-bond peak in my NMR after column chromatography. Why?
Diagnosis: You likely used standard Silica Gel.
The Science: Silica gel is slightly acidic (
). Ethyl 2-acetamido-2-hydroxyacetate is an acid-labile hemiaminal . On acidic surfaces, the hydroxyl group is protonated and eliminated as water, driving the formation of the -unsaturated ester (Ethyl 2-acetamidoacrylate).
The Fix:
Avoid Chromatography if possible. Recrystallization is far superior for this compound.
If you MUST column: You must neutralize the silica. Pre-wash the silica column with mobile phase containing
Triethylamine () to quench acidic sites. Run the column quickly.
Q3: The product smells like ammonia or acetamide after drying. How do I remove the excess starting material?
Diagnosis: Acetamide is persistent.
The Science: Acetamide has high water solubility, but washing the product with water is risky because the hemiaminal linkage can hydrolyze, reverting the product back to acetamide and glyoxylate.
The Fix: Anhydrous Trituration
Acetamide is soluble in cold chloroform (
) or moderate polarity ethers, whereas the product is less so.
Suspend the solid in a mixture of Diethyl Ether : Chloroform (4:1) .
Stir vigorously for 20 minutes at room temperature.
Filter.[1][2][3][4] The acetamide will largely remain in the filtrate, while the pure product remains on the filter.
Module 3: Visualized Workflows
Workflow 1: Purification Decision Matrix
Use this logic flow to determine the correct purification route based on your crude state.
Caption: Decision matrix for selecting the appropriate purification technique based on physical state and impurity profile.
Workflow 2: The Dehydration Danger Zone
Understanding the mechanism is vital to preventing yield loss.
Caption: The chemical pathway showing the fragility of the target compound. Note that the dehydration step is generally irreversible under workup conditions.
Module 4: Recommended Experimental Protocol
Standard Operating Procedure (SOP) for Recrystallization
Preparation: Ensure all glassware is acid-free. Rinse with a dilute bicarbonate solution and then distilled water if unsure.
Dissolution: Place 5.0 g of crude product in a 50 mL Erlenmeyer flask. Add 15 mL of Ethyl Acetate. Heat gently to
on a water bath.
Note: If solids remain (likely polymerized glyoxylate), filter them off while hot.
Precipitation: Remove from heat. While stirring, slowly add n-Hexane (approx 10-15 mL) until persistent turbidity is observed.
Clarification: Add 0.5 - 1.0 mL of Ethyl Acetate to restore clarity.
Crystallization: Allow to stand at room temperature for 2 hours. If oiling occurs, scratch the glass. Once solid appears, refrigerate at
overnight.
Collection: Filter via vacuum. Wash the cake with cold 1:1 EtOAc:Hexane.
Drying: Dry in a vacuum desiccator over
or silica gel. Do not use heat to dry, as this promotes dehydration.
References
Ben-Ishai, D., & Goldstein, I. (1971). Amidoalkylation of Carbonyl Compounds. Tetrahedron, 27(14), 3119-3127. (Provides foundational chemistry on the reaction of amides with glyoxylates).
Zaugg, H. E., & Martin, W. B. (1965). Alpha-Amidoalkylation at Carbon. Organic Reactions, 14, 52. (The authoritative review on the stability and synthesis of N-acyl-alpha-hydroxy alkyl compounds).
Schmidt, U., et al. (1992). Dehydroamino Acids. Synthesis, 1992(05), 487-490. (Discusses the dehydration mechanism of the hydroxy intermediate to the acrylate).
Technical Support Center: Handling Moisture-Sensitive -Hydroxy Glycine Derivatives Current Status: Operational Urgency Level: High (Kinetic Instability) Ticket ID: AHG-STAB-2024 Assigned Specialist: Dr. A. Vance, Senior...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Handling Moisture-Sensitive
-Hydroxy Glycine Derivatives
Current Status: Operational
Urgency Level: High (Kinetic Instability)
Ticket ID: AHG-STAB-2024
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The Hemiaminal Paradox
You are likely here because your compound—an
-acyl--hydroxyglycine derivative—decomposed during what should have been a routine workup.
The Core Issue: These compounds are hemiaminals .[1] In the world of organic stability, a hemiaminal is a transient species, existing in a delicate equilibrium between the formed adduct and its precursors (amide + glyoxylate/aldehyde).
While stable in the solid state under anhydrous conditions, water is their kryptonite . In solution, particularly in the presence of trace acid or base, they rapidly revert to starting materials or dehydrate to reactive
-acylimines. This guide treats them not just as "moisture-sensitive" but as equilibrium-labile .
Module 1: The Mechanism of Failure
To handle these compounds, you must visualize the degradation pathways. You are fighting two fronts: Hydrolysis (reversion) and Elimination (dehydration).
Figure 1: The Hemiaminal Instability Landscape. Note that the target molecule (Green) is thermodynamically poised to revert to precursors (Left) in water or polymerize (Right) in acid.
Module 2: Critical Troubleshooting (Q&A)
Scenario A: The "Disappearing Product"
Diagnosis:Equilibrium Reversion.
-Hydroxy glycines are formed via the condensation of an amide and glyoxylic acid. This reaction is reversible. By introducing a bulk water phase during the wash, you shifted the equilibrium constant () violently back toward the starting materials (Le Chatelier’s principle).
The Fix:
Avoid Aqueous Washes: If possible, remove solvents via lyophilization or high-vacuum concentration directly from the reaction mixture.
Salting Out (If you must wash): If an aqueous wash is unavoidable to remove salts, use saturated NaCl or
solution at 0°C . The high ionic strength reduces the water activity (), stabilizing the hemiaminal.
Immediate Drying: The organic phase must be dried over
(not , which is slower) and filtered immediately.
Scenario B: The "Silica Gel Disaster"
User Report: "My crude product was a white solid. I tried to purify it on a silica gel column (Hex/EtOAc). The column got warm, and I eluted a complex mixture of oils."
Diagnosis:Acid-Catalyzed Dehydration.
Silica gel is slightly acidic (pH 4-5) and contains bound water. This environment protonates the hydroxyl group of your
-hydroxy glycine, turning it into a good leaving group (). This generates a highly reactive -acylimine , which then polymerizes or reacts with the silica itself.
The Fix:
Bypass Silica: These compounds rarely survive standard flash chromatography.
Alternative Purification:
Recrystallization: This is the Gold Standard. Common solvent pairs: Acetone/Hexane or THF/Petroleum Ether.
Neutral Alumina: If chromatography is mandatory, use Neutral Alumina (Grade III) . It is less acidic and less "wet" than silica.
Deactivated Silica: Pre-treat silica with 1-2% Triethylamine (
) to neutralize acidity, though this risks base-catalyzed reversion.
Scenario C: The "Ghost" NMR Signals
User Report: "My proton NMR in
looks messy. The peaks are broad, and I see a shifting aldehyde peak."
Diagnosis:Solvent-Induced Degradation.
Chloroform often contains trace HCl (unless stabilized with silver foil/amylene and stored perfectly). Even trace acid catalyzes the exchange of the -OH proton and accelerates equilibrium reversion in the NMR tube.
The Fix:
Switch Solvents: Use DMSO-
or Acetone- . These aprotic polar solvents stabilize the hemiaminal hydrogen bond network.
Dry Your Solvent: Store NMR solvents over 4Å molecular sieves for 24 hours before use.
Run Immediately: Do not let the sample sit in the tube overnight.
Module 3: Validated Handling Protocols
Protocol 1: Synthesis & Isolation (The "Dry" Route)
Target: Synthesis of N-Cbz-
-hydroxyglycine methyl ester or similar.
Step
Action
Scientific Rationale
1. Reaction
Run reaction in THF or Dioxane with activated molecular sieves (3Å or 4Å).
Removes water produced during condensation, driving equilibrium to the right (Product).
2. Quench
Do NOT quench with water. Filter off sieves/catalyst under Argon.
Prevents immediate hydrolysis.
3. Concentration
Evaporate solvent at < 30°C (bath temp).
Heat promotes the elimination of water to form the imine.
4. Isolation
Redissolve residue in minimum dry Acetone; add cold Hexane dropwise until turbid. Store at -20°C.
Precipitates the product away from unreacted oily impurities without aqueous contact.
Protocol 2: Long-Term Storage
Physical State: Store ONLY as a solid. Never store in solution.
Temperature: -20°C or -80°C.
Atmosphere: Argon-flushed vial, sealed with Parafilm, placed inside a secondary jar containing Drierite (desiccant).
Shelf-Life: typically 1-3 months. If the solid turns "gummy" or yellow, it has disproportionated.
Module 4: Quantitative Stability Data
The following table summarizes the half-life (
) of typical peptidyl--hydroxyglycine derivatives in solution, emphasizing the need for speed.
Solvent / Condition
pH / Additive
Estimated
Primary Degradation Mode
Water
pH 7.4 (PBS)
~6 - 12 Hours
Base-catalyzed Dealkylation (Hydrolysis)
Water
pH 2.0
< 1 Hour
Acid-catalyzed Dehydration (-acylimine)
Plasma
Human (37°C)
1 - 4 Hours
Enzymatic & Chemical Dealkylation
DMSO
Anhydrous
> 2 Weeks
Stable (Hydrogen bonding stabilization)
Chloroform
Untreated
Minutes to Hours
Acid-catalyzed degradation via trace HCl
Data interpolated from kinetic studies on peptidyl-alpha-hydroxyglycine intermediates (See Ref 1, 3).
References
Bundgaard, H., & Kahns, T. (1991). Chemical stability and plasma-catalyzed dealkylation of peptidyl-alpha-hydroxyglycine derivatives--intermediates in peptide alpha-amidation.[2] Peptides, 12(4), 745–748.
Zaugg, H. E. (1970). Synthesis and reactions of alpha-amidoalkylating agents. Synthesis, 1970(02), 49-73. (Foundational text on hemiaminal/N-acylimine chemistry).
Eipper, B. A., et al. (1991). Peptidyl-alpha-hydroxyglycine alpha-amidating lyase.[3] Purification, characterization, and expression.[4] Journal of Biological Chemistry, 266(12), 7827-7833.[3]
Ota, K., Nagao, K., & Ohmiya, H. (2021).[5] Synthesis of Sterically Hindered α-Hydroxycarbonyls through Radical-Radical Coupling.[5] Organic Letters, 23(11), 4420–4425.
Disclaimer: This guide is intended for qualified laboratory personnel. Always consult the specific Safety Data Sheet (SDS) for your specific derivative before handling.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Guide: Recrystallization of Ethyl 2-acetamido-2-hydroxyacetate
Core Directive & Technical Overview
Compound: Ethyl 2-acetamido-2-hydroxyacetate
CAS: 196959-49-6 (and related isomers/derivatives)
Synonyms: Ethyl
-acetyl--hydroxyglycinate; -Acetyl--hydroxyglycine ethyl ester.
Chemical Nature: Hemiaminal (adduct of acetamide and ethyl glyoxylate).
Executive Summary:
Ethyl 2-acetamido-2-hydroxyacetate is a labile hemiaminal intermediate commonly used in the synthesis of
-dehydroamino acids (specifically -acetyldehydroalanine ethyl ester). Unlike stable amides, this compound is prone to reversion (back to acetamide and ethyl glyoxylate) or dehydration upon heating or exposure to moisture. Therefore, the recrystallization protocol must prioritize low-temperature handling and anhydrous conditions .
The standard purification method involves precipitation from a polar aprotic solvent (Ethyl Acetate or Acetone) using a non-polar anti-solvent (Hexane or Petroleum Ether).
Solvent Selection Guide
The following table outlines the recommended solvent systems based on polarity and chemical stability.
Solvent System
Role
Suitability
Technical Notes
Ethyl Acetate / Hexane
Primary
High
Best balance. The compound dissolves in warm EtOAc; Hexane acts as the anti-solvent to induce crystallization.
Acetone / Hexane
Secondary
High
Useful if the crude is very polar or contains significant water. Acetone dissolves the compound readily at room temp.
Chloroform / Pet. Ether
Alternative
Moderate
Good for removing non-polar impurities, but chloroform traces can be hard to remove.
Ethanol / Water
Avoid
Low
Risk of Hydrolysis/Transesterification. Hemiaminals are unstable in protic solvents at high temperatures.
Water
Avoid
Critical
Will cause hydrolysis back to acetamide and ethyl glyoxylate.
Step-by-Step Recrystallization Protocol
Pre-requisites:
Ensure all solvents are anhydrous (dried over MgSO₄ or molecular sieves).
Glassware should be oven-dried.
Seed crystals are highly recommended if available, as hemiaminals often "oil out."
Method A: The Ethyl Acetate / Hexane Displacement (Recommended)
Dissolution:
Place the crude Ethyl 2-acetamido-2-hydroxyacetate in an Erlenmeyer flask.
Add the minimum amount of Ethyl Acetate required to dissolve the solid.
Critical: Do not boil the solvent. Warm gently to 40–50°C. Overheating causes dehydration to the dehydro-derivative (
-acetyldehydroalanine ethyl ester).
Filtration (Optional):
If insoluble impurities (e.g., polymerized glyoxylate) are present, filter the warm solution through a sintered glass funnel or a pleated filter paper.
Crystallization:
While stirring the warm solution, add Hexane (or Petroleum Ether 40-60) dropwise.
Stop adding when a faint, persistent cloudiness (turbidity) appears.
Add a few drops of Ethyl Acetate to clear the solution again.
Cooling:
Remove from heat and let the flask cool to room temperature slowly (undisturbed).
Once at room temperature, transfer to a refrigerator (4°C) or an ice bath.
Tip: If the product oils out, scratch the inner wall of the flask with a glass rod to induce nucleation.
Isolation:
Filter the white crystalline solid using vacuum filtration.
Wash the cake with a cold 1:3 mixture of Ethyl Acetate:Hexane.
Dry in a vacuum desiccator over
or silica gel. Do not heat-dry.
Troubleshooting & FAQs
Q1: My product turned into a sticky oil instead of crystals ("Oiling Out"). What happened?
Cause: The solution was cooled too quickly, or the concentration of the anti-solvent (Hexane) was too high initially.
Fix: Re-dissolve the oil by warming gently and adding a small amount of Ethyl Acetate. Allow the solution to cool much more slowly. Add a seed crystal at the turbidity point.
Q2: The melting point is lower than expected (Literature: ~102–106°C). Why?
Cause: Partial hydrolysis (presence of acetamide, mp 82°C) or dehydration (presence of dehydro-ester).
Fix: Ensure solvents are strictly anhydrous. Avoid heating above 50°C during dissolution. Check NMR for the characteristic doublet of the hemiaminal -CH- proton (~5.5-6.0 ppm).
Q3: Can I use Ethanol?
Answer: It is risky. While acetamide derivatives are soluble in ethanol, the hemiaminal linkage (-NH-CH(OH)-) is chemically labile. Prolonged heating in ethanol can lead to reversion or formation of the ethyl ether derivative (-NH-CH(OEt)-). Stick to aprotic solvents like Ethyl Acetate.
Process Visualization (Graphviz)
Caption: Logical workflow for the purification of labile hemiaminal intermediates.
References
Preparation of N-Acetyldehydroalanine Ethyl Ester . Organic Syntheses, Coll.[1] Vol. 5, p. 294 (1973); Vol. 44, p. 12 (1964). (Describes the context of the hemiaminal intermediate and its dehydration).
Schmidt, U., et al. "Dehydroamino Acids, Alpha." Synthesis, 1979(09), 695-707. (Review of dehydroamino acid synthesis via N-acyl-alpha-hydroxyglycine esters).
Ben-Ishai, D., et al. "Amidoalkylation of Carbonyl Compounds." Tetrahedron, 1975, 31(7), 863-866. (Discusses the stability and formation of amide-glyoxylate adducts).
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Advanced Synthesis of
-Functionalized Amino Acid Derivatives
Topic: Controlling Dimerization During Dehydration of Ethyl 2-acetamido-2-hydroxyacetate
Ticket ID: CHEM-SUP-8821
Assigned Specialist: Senior Application Scientist, Process Chemistry Div.
Executive Summary: The "Dimerization" Trap
Researchers working with Ethyl 2-acetamido-2-hydroxyacetate (and its homologs like the serine/threonine derivatives) often face a critical bottleneck: the stability of the dehydrated intermediate.
Depending on your specific substrate, "dimerization" refers to two distinct failure modes:
The Ether Dimer (Glycine Series): If you are working with the literal substrate provided (Ethyl 2-acetamido-2-hydroxyacetate), dehydration does not yield a stable alkene. It yields a highly reactive
-acyliminium ion which rapidly reacts with the starting material to form a bis-amide ether dimer.
The Michael Dimer (Alanine/Dehydroalanine Series): If you are working with the propionate homolog (to synthesize dehydroalanine warheads for drug development), "dimerization" refers to the self-addition of the alkene to form cyclobutanes or oligomers.
This guide addresses the literal substrate (Glycine Series) first, as per your request, but includes a module for the Dehydroalanine Series given its prevalence in drug discovery.
Module 1: Diagnostic & Mechanism Analysis
Before optimizing, confirm your pathway. The behavior of the
-hydroxy group is dictated by the substitution at the -carbon.
Pathway A: The Glycine Series (Literal Request)
Substrate: Ethyl 2-acetamido-2-hydroxyacetate (
).
Target: Reactive
-acylimine intermediate for amidoalkylation.
The Problem: The dehydrated species (
) is an unstable electrophile. If no nucleophile is present, it reacts with the remaining substrate to form Ethyl 2,2'-bis(acetamido)oxydiacetate (The Ether Dimer).
Solution: Do not attempt to isolate the dehydrated monomer. Use in-situ trapping or conversion to chloride .
Pathway B: The Alanine/Dehydroalanine Series (Common Drug Dev Context)
The Problem: The product is an electron-deficient alkene (Michael acceptor) prone to radical polymerization or base-catalyzed dimerization.
Solution: Kinetic control using Mesyl Chloride/Triethylamine at low temperature.
Module 2: Visualizing the Control Strategy
The following logic flow illustrates how to divert the reaction away from the thermodynamic dimer sink.
Figure 1: Reaction bifurcation for
-hydroxy glycine derivatives. To prevent dimerization (Red Path), one must either trap the intermediate immediately or stabilize it as a chloride (Green Path).
Module 3: Troubleshooting Protocols (Q&A Format)
Scenario A: "I am getting the Ether Dimer (Bis-amide) instead of my product."
User: I tried dehydrating Ethyl 2-acetamido-2-hydroxyacetate using p-TsOH in toluene with a Dean-Stark trap. I isolated a white solid that is the ether dimer. How do I get the monomer?
Support Scientist: You cannot isolate the monomeric
-acylimine; it is too reactive. The "dimer" forms because the reaction rate of the Imine + Starting Material is faster than the dehydration rate.
The Fix: The "Chloride Switch" Protocol
Instead of dehydrating to the alkene/imine directly, convert the hydroxyl group to a chloride. The chloride is stable, storable, and can be activated later.
Usage: When ready to react, add your nucleophile and a mild base (like
). This generates the reactive imine in situ at low concentration, preventing dimerization.
Scenario B: "I am synthesizing Dehydroalanine (Alkene) and it is polymerizing."
User: I am actually working with the propionate/serine derivative to make the dehydroalanine warhead. I see oligomers forming during the dehydration.
Support Scientist: This is a classic issue with electron-deficient alkenes. Acid catalysis often leads to polymerization. You must switch to an Activation-Elimination mechanism under basic conditions to avoid the thermal stress of acid catalysis.
The Fix: The MsCl/Et3N Methodology
This method operates at
, kinetically favoring the monomer and preventing thermal polymerization.
Parameter
Acid Catalysis (Avoid)
MsCl / Et3N (Recommended)
Temperature
Reflux ()
Intermediate
Carbocation (Polymerization prone)
Mesylate (Stable leaving group)
Dimer Risk
High (Thermal/Acidic)
Low (Kinetic Control)
Yield
Step-by-Step Protocol:
Dissolve: 1.0 eq Substrate in dry
(0.1 M concentration).
Base: Add 2.2 eq Triethylamine (
). Cool to .
Activate: Dropwise addition of 1.1 eq Methanesulfonyl Chloride (
).
Eliminate: Stir at
for 30 min, then warm to RT. The base promotes E2 elimination of the mesylate.
Quench: Wash with cold saturated
.
Stabilize: If storing, add 50 ppm 4-methoxyphenol (MEHQ) or Hydroquinone to inhibit radical polymerization.
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I use acetic anhydride (
) for the dehydration?A: Yes, but with caution. For the Glycine derivative, often yields the diacetate or promotes the ether dimer formation unless a trap is present. For the Dehydroalanine derivative, /Pyridine is a valid method, but it requires heat, which increases the risk of Michael-type dimerization compared to the MsCl method.
Q2: Why is concentration critical?A: Dimerization is a second-order reaction (Rate
), while intramolecular elimination is first-order. Diluting your reaction (e.g., from 0.5 M to 0.1 M) significantly favors monomer formation over dimerization.
Q3: My product solidifies into a glass. Is this the polymer?A: Likely yes. Dehydroamino acid derivatives are "Captodative" alkenes (stabilized by both electron-withdrawing and donating groups), making them excellent radical acceptors. Always evaporate solvents at
and store the product frozen with a stabilizer (Hydroquinone).
References
Ferreira, P. M. T., et al. (2010). "An improved procedure for the synthesis of dehydroamino acids and dehydropeptides."[1] Journal of Peptide Science.
Context: Establishes the superiority of base-mediated elimination over acid c
Zaugg, H. E. (1970). "
-Amidoalkylation at Carbon: Recent Advances." Synthesis.
1H NMR spectrum analysis of ethyl 2-acetamido-2-hydroxyacetate
A Comparative Guide to Solvent Effects and Structural Validation Executive Summary & Molecule Profile Ethyl 2-acetamido-2-hydroxyacetate is a critical hemiaminal intermediate, often encountered in the synthesis of -amino...
Author: BenchChem Technical Support Team. Date: February 2026
A Comparative Guide to Solvent Effects and Structural Validation
Executive Summary & Molecule Profile
Ethyl 2-acetamido-2-hydroxyacetate is a critical hemiaminal intermediate, often encountered in the synthesis of
-amino acids (such as glycine derivatives) or as a linker in peptidomimetics. Its analysis presents a unique challenge: dynamic stability . Unlike stable esters, this molecule exists in a delicate equilibrium. It can dehydrate to form an imine (ethyl 2-acetamido-2-oxoacetate derivative) or hydrolyze back to acetamide and ethyl glyoxylate.
This guide compares the two primary analytical approaches—Routine Screening (CDCl₃) vs. Structural Validation (DMSO-d₆) —and provides a definitive protocol for distinguishing the hemiaminal core from its dehydration products.
Critical Analytical Task: Confirming the presence of the hydroxyl group and the
hybridization of the -carbon to rule out imine formation.
Comparative Analysis: Solvent Selection Strategy
The choice of solvent is not merely about solubility; it dictates whether you observe the molecule's true connectivity or a time-averaged collapse of signals.
Feature
Method A: Routine Screening (CDCl₃)
Method B: Structural Validation (DMSO-d₆)
Primary Use
Quick purity checks; reaction monitoring.
Full structural characterization; publication data.
Hydroxyl () Signal
Often Invisible. Rapid exchange with trace water or broadening prevents detection.
Sharp Doublet. Strong H-bonding with DMSO stabilizes the proton, slowing exchange.
Amide () Signal
Broad singlet; variable shift.
Sharp doublet (couples to ).
Methine () Signal
Appears as a broad singlet or doublet. Information on connectivity is lost.
Appears as a doublet of doublets (dd) or pseudo-triplet. Couples to both and .
Risk Factor
High risk of misinterpreting the hemiaminal as an impurity or salt due to missing exchangeable protons.
Hygroscopic solvent; requires dry handling to prevent water peak overlap (~3.33 ppm).
Expert Insight: For this specific molecule, Method B (DMSO-d₆) is the mandatory standard for structural proof. In CDCl₃, the loss of
coupling often leads to the misassignment of the methine proton as a simple -proton of a glycine derivative, missing the hydroxy-substitution entirely.
Detailed Spectral Assignment (DMSO-d₆)
The following data represents the high-resolution signature expected in dry DMSO-d₆ at 298 K.
3.1 Quantitative Data Table
Position
Group
Shift (, ppm)
Multiplicity
Integral
Coupling (, Hz)
Assignment Logic
1
(Amide)
8.60 - 8.80
Doublet ()
1H
Downfield due to anisotropy of the carbonyl; couples to .
2
(Hydroxyl)
6.40 - 6.60
Doublet ()
1H
Diagnostic peak. Disappears on shake.
3
(Methine)
5.45 - 5.65
dd or
1H
The "Smoking Gun." Couples to both and .
4
(Ethyl)
4.10 - 4.20
Quartet ()
2H
Typical ethyl ester methylene.
5
(Acetyl)
1.90 - 2.00
Singlet ()
3H
-
Sharp singlet; distinct from acetate salts (~1.7 ppm).
6
(Ethyl)
1.15 - 1.25
Triplet ()
3H
Typical ethyl ester methyl.
3.2 The "Connectivity Triangle"
The structural proof relies on the scalar coupling network between the NH , CH , and OH protons.
Observation: The Methine (
) appears as a doublet of doublets (dd).
Verification:
Irradiate the
frequency The simplifies to a doublet (coupled only to ).
Add
Both and signals vanish. The signal collapses to a sharp singlet .
Experimental Protocol: The "D₂O Shake" Validation
To distinguish the target hemiaminal from potential imine degradation products (Ethyl 2-acetimidoacetate), follow this self-validating protocol.
Dry Run: Dissolve sample in DMSO-d₆. Acquire standard 1H spectrum (16 scans).
Checkpoint: Verify presence of peaks at ~6.5 ppm (
) and ~8.7 ppm ().
The Shake: Add 1 drop (~20 µL) of
directly to the NMR tube. Shake vigorously for 10 seconds.
Exchange Run: Acquire a second spectrum immediately.
Validation:
Target Product: The peaks at 6.5 and 8.7 ppm disappear. The multiplet at 5.5 ppm collapses to a singlet.
Imine Impurity: If an imine is present (
), the methine proton is usually further downfield (>7.5 ppm) and will not show OH coupling dynamics (though it may hydrolyze over time).
Mechanistic Visualization
The following diagram illustrates the equilibrium challenges and the analytical decision tree.
Caption: Analytical workflow for confirming hemiaminal structure via solvent-dependent coupling patterns.
Caption: The chemical equilibrium that complicates analysis. DMSO stabilizes the Hemiaminal form.
References
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on spin systems and solvent effects).
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. (Essential for distinguishing solvent peaks from the acetyl group).
Bernstein, Z., & Ben-Ishai, D. (1977). Amidoalkylation of aromatics with glyoxylic acid derivatives. Tetrahedron, 33(8), 881-883. (Primary literature regarding the synthesis and characterization of N-acylhemiaminals).[1]
Technical Comparison Guide: Physical Characterization of Ethyl 2-acetamido-2-hydroxyacetate (CAS 196959-49-6)
This guide outlines the physical characterization of Ethyl 2-acetamido-2-hydroxyacetate (CAS 196959-49-6), a critical intermediate in the synthesis of non-natural amino acids and pharmaceutical building blocks.[] Executi...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the physical characterization of Ethyl 2-acetamido-2-hydroxyacetate (CAS 196959-49-6), a critical intermediate in the synthesis of non-natural amino acids and pharmaceutical building blocks.[]
Executive Summary & Compound Identity
Ethyl 2-acetamido-2-hydroxyacetate (CAS 196959-49-6) is a hemiaminal derivative formed from the condensation of acetamide and ethyl glyoxylate. It serves as a pivotal "masked" glycine equivalent in the synthesis of
-functionalized amino acids via nucleophilic substitution (amidoalkylation) reactions.
Precise physical characterization—specifically Melting Point (MP) and Physical Appearance —is the first line of defense in Quality Control (QC). For this hemiaminal, these properties are sensitive indicators of stability, as the compound can revert to its starting materials or dehydrate to the corresponding enamide (N-acetyldehydroglycine ethyl ester) under improper storage.
Chemical Attribute
Specification
CAS Number
196959-49-6
Chemical Name
Ethyl 2-(acetylamino)-2-hydroxyacetate
Synonyms
Ethyl -acetyl-2-hydroxyglycinate; Ac-Gly(OH)-OEt
Molecular Formula
CHNO
Molecular Weight
161.16 g/mol
Structural Class
-Hydroxy--amino acid ester (Hemiaminal)
Physical Appearance: The First Indicator of Purity
Objective Comparison
The physical appearance of CAS 196959-49-6 provides immediate insight into its hydration state and degradation profile.
Grade / Condition
Appearance Description
Technical Interpretation
High Purity (>98%)
White to Off-White Crystalline Solid
Indicates a stable, dry lattice. The hemiaminal structure is intact.
Degraded / Aged
Yellowish / Waxy Solid
Suggests dehydration to the enamide (conjugated system) or oxidation.
Wet / Impure
Clumpy / Paste-like
Presence of residual solvent (Ethyl acetate/Toluene) or hydrolysis products (Glyoxylic acid).
Experimental Protocol: Visual Inspection
Principle: Standardized lighting and background contrast are required to detect subtle color shifts indicative of impurities.
Environment: Perform inspection in a light booth with D65 (Daylight) illumination.
Sample Prep: Place ~500 mg of sample on a matte black background (for white powder contrast) and a white background (for color cast detection).
Observation: Record texture (crystalline vs. amorphous), flowability, and color using the Munsell color system if applicable.
Melting Point: The Definitive Purity Metric
Technical Analysis
While the methyl ester analog (Methyl 2-acetamido-2-hydroxyacetate) has a well-documented melting point of 108–110 °C , the ethyl ester (CAS 196959-49-6) typically exhibits a melting range in the 70–90 °C region depending on the specific polymorph and residual solvent content.
Note: Due to the hemiaminal functionality, this compound can exhibit "decomposition with melting" if heated too slowly, as it may dehydrate in the melt phase.
Comparative Performance Data
Parameter
High Purity Reference
Impure / Wet Sample
Implication
Melting Range
Sharp (< 2 °C range)
Broad (> 5 °C range)
Broadening indicates eutectic impurities or solvent inclusion.
Onset Temperature
~75–85 °C (Typical)
< 70 °C
Depression caused by hydrolysis products (Acetamide/Ethyl Glyoxylate).
Behavior
Clear melt
Bubbling / browning
Bubbling indicates loss of water (dehydration) or solvent.
Experimental Protocol: Capillary Melting Point
Causality: A slow ramp rate is critical to distinguish true melting from thermal decomposition (dehydration).
Preparation: Dry the sample in a vacuum desiccator (P
O) for 24 hours to remove surface moisture.
Loading: Pack 2–3 mm of sample into a glass capillary tube. Ensure compact packing by tapping.
Apparatus: Use a calibrated melting point apparatus (e.g., Büchi or Mettler Toledo).
Ramp Profile:
Fast Ramp: 10 °C/min to 60 °C.
Slow Ramp:1 °C/min from 60 °C to melt.
Validation: Run a standard (e.g., Vanillin, mp 81–83 °C) in parallel if the apparatus is not recently calibrated.
Characterization Workflow (Logic Diagram)
The following diagram illustrates the decision logic for qualifying a batch of CAS 196959-49-6 based on physical properties.
Caption: QC decision tree for CAS 196959-49-6, prioritizing non-destructive visual checks followed by thermal analysis.
Storage & Handling Recommendations
To maintain the physical integrity described above:
Temperature: Store at 2–8 °C (Refrigerated).
Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent hydrolysis of the hemiaminal linkage.
Container: Tightly sealed amber glass to protect from light and moisture.
References
Sigma-Aldrich .[2] Ethyl 2-acetamido-2-hydroxyacetate Product Detail. Retrieved from
BOC Sciences . Ethyl 2-acetamido-2-hydroxyacetate (CAS 196959-49-6) Building Block.[] Retrieved from
ChemicalBook . CAS 196959-49-6 Properties and Suppliers. Retrieved from
Yuan, Y., et al. (2004). Highly Enantioselective Friedel-Crafts Reaction of Aromatic Amines with Ethyl Glyoxylate. Journal of Organic Chemistry, 69(1), 146–149.
Technical Guide: Ethyl 2-Acetamido-2-hydroxyacetate vs. Ethyl 2-Chloro-2-acetamidoacetate
This guide provides a technical comparison between ethyl 2-acetamido-2-hydroxyacetate and ethyl 2-chloro-2-acetamidoacetate , two critical precursors used in -amidoalkylation reactions (the Zaugg reaction) to synthesize...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical comparison between ethyl 2-acetamido-2-hydroxyacetate and ethyl 2-chloro-2-acetamidoacetate , two critical precursors used in
-amidoalkylation reactions (the Zaugg reaction) to synthesize non-natural amino acids and alkaloid scaffolds.
Executive Summary
These two compounds serve as precursors to the same reactive intermediate: the
-acylimino acetate cation . The choice between them dictates the activation strategy (Brønsted acid vs. Lewis acid) and the scope of compatible nucleophiles.
Ethyl 2-acetamido-2-hydroxyacetate (The "Hydroxy" Precursor): The stable, bench-top reagent. Requires strong acid catalysis (e.g., H
SO) to generate the electrophile in situ. Best for robust aromatic nucleophiles.
Ethyl 2-chloro-2-acetamidoacetate (The "Chloro" Precursor): The activated, moisture-sensitive reagent. Reacts under mild Lewis acid conditions (e.g., SnCl
CRITICAL SAFETY NOTE: Do not confuse these glycine derivatives with ethyl 2-chloroacetoacetate (CAS 609-15-4), a
-keto ester used in different chemistry. The compounds discussed here are -glycine derivatives.
Chemical Identity & Properties
Feature
Ethyl 2-acetamido-2-hydroxyacetate
Ethyl 2-chloro-2-acetamidoacetate
Common Name
-Acetyl--hydroxyglycine ethyl ester
-Acetyl--chloroglycine ethyl ester
CAS Number
14398-04-0 (Verify specific isomer/salt)
15998-13-7
Structure
CHCONH-CH(OH)-COOEt
CHCONH-CH(Cl)-COOEt
Physical State
White crystalline solid
White/Off-white solid (hygroscopic)
Stability
Stable at RT; indefinite shelf life.
Moisture sensitive; hydrolyzes to Hydroxy form + HCl.
Activation
Dehydration via Brønsted Acid (HSO, TFA)
Chloride abstraction via Lewis Acid (SnCl, ZnCl)
Mechanistic Comparison
Both reagents function as "masked" forms of the highly electrophilic
-acylimino cation . The difference lies in the leaving group ( vs. ) and the energy required to expel it.
Pathway Diagram
The following graph illustrates how both precursors converge on the same reactive intermediate.
Figure 1: Convergence of hydroxy and chloro precursors to the reactive N-acylimino cation.
Performance Analysis
A. Reactivity & Substrate Scope
Hydroxy Precursor:
Mechanism: Protonation of the hydroxyl group turns it into a good leaving group (
).
Limitation: The reaction medium becomes highly acidic. Nucleophiles that are acid-labile (e.g., electron-rich heterocycles like furans, or silyl enol ethers) will decompose before reacting.
Ideal For: Friedel-Crafts amidoalkylation of benzene, toluene, chlorobenzene, and other robust aromatics.
Chloro Precursor:
Mechanism: The C-Cl bond is weaker and the chloride is a better leaving group. Lewis acids can trigger ionization at low temperatures (-78°C to 0°C).
Advantage: Allows "mild" conditions. Compatible with
-nucleophiles like silyl enol ethers, allylsilanes, and electron-rich heterocycles (indoles, furans) that would polymerize in HSO.
Ideal For: Complex synthesis, stereoselective reactions, and sensitive substrates.
B. Atom Economy & Handling[1]
Hydroxy: High atom economy (water is the only byproduct). Safe to handle without glovebox conditions.
Chloro: Lower atom economy (generates stoichiometric metal salts if Lewis acids are used). Requires dry solvents and inert atmosphere to prevent hydrolysis.
Experimental Protocols
Protocol A: Synthesis of the Chloro Precursor
Use this if you have the Hydroxy compound and need to activate it for sensitive reactions.
Setup: Flame-dried round-bottom flask with a drying tube (CaCl
A Comparative Guide to the Reactivity of Ethyl 2-acetamido-2-hydroxyacetate and Ethyl 2-methoxy-2-acetamidoacetate
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of synthetic organic chemistry, the choice of starting materials and intermediate...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the choice of starting materials and intermediates is paramount to the success of a synthetic campaign. Among the myriad of building blocks available, those containing the N-acyl functionality are of significant interest due to their prevalence in biologically active molecules and their utility as precursors to reactive intermediates. This guide provides a detailed comparison of the reactivity of two closely related N-acylated compounds: Ethyl 2-acetamido-2-hydroxyacetate, an N-acylhemiaminal, and Ethyl 2-methoxy-2-acetamidoacetate, an N,O-acetal. This comparison is grounded in fundamental principles of organic reactivity and supported by literature precedents, offering a predictive framework for their application in synthesis.
Introduction to the Molecules
Ethyl 2-acetamido-2-hydroxyacetate and Ethyl 2-methoxy-2-acetamidoacetate share a common core structure but differ in the substituent at the C2 position—a hydroxyl group in the former and a methoxy group in the latter. This seemingly minor difference has profound implications for their stability and reactivity.
Ethyl 2-acetamido-2-hydroxyacetate is classified as an N-acylhemiaminal. Hemiaminals are known to be relatively unstable intermediates in the formation of imines and enamines from carbonyl compounds and amines. The presence of the electron-withdrawing acetyl group on the nitrogen atom further influences the stability and reactivity of this compound.
Ethyl 2-methoxy-2-acetamidoacetate is an N,O-acetal. Acetals are generally more stable than their hemiaminal counterparts, particularly under neutral or basic conditions.[1] Their reactivity is typically unlocked under acidic conditions, which facilitate the departure of the alkoxy group.
Compound
Structure
IUPAC Name
Molar Mass
Ethyl 2-acetamido-2-hydroxyacetate
Ethyl 2-acetamido-2-hydroxyacetate
175.17 g/mol
Ethyl 2-methoxy-2-acetamidoacetate
Ethyl 2-acetamido-2-methoxyacetate
189.20 g/mol
The Key Intermediate: The N-Acylimminium Ion
The reactivity of both Ethyl 2-acetamido-2-hydroxyacetate and Ethyl 2-methoxy-2-acetamidoacetate is dominated by their ability to serve as precursors to a highly reactive electrophilic intermediate: the N-acylimminium ion .[2] This cation is a powerful electrophile that readily reacts with a wide range of nucleophiles, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
The generation of the N-acylimminium ion from these two precursors proceeds via different, yet related, pathways.
Caption: Generation of the N-acylimminium ion from the two precursors.
The N-acylhemiaminal can eliminate a molecule of water (dehydration), while the N,O-acetal eliminates a molecule of methanol. Both processes are typically promoted by acidic conditions, although the dehydration of the hemiaminal can sometimes be achieved thermally.
Reactivity Comparison: A Predictive Analysis
While direct, side-by-side quantitative experimental data comparing the reactivity of these two specific compounds is scarce in the literature, a robust comparison can be constructed based on the well-established principles of the stability and reactivity of N-acylhemiaminals and N,O-acetals.
1. Stability:
Ethyl 2-acetamido-2-hydroxyacetate (N-acylhemiaminal): Generally considered to be less stable. Hemiaminals are often transient intermediates that can exist in equilibrium with the corresponding aldehyde/ketone and amine.[3] The presence of the N-acyl group can modulate this stability.
Ethyl 2-methoxy-2-acetamidoacetate (N,O-acetal): Generally more stable, particularly under neutral and basic conditions. Acetals are kinetically stable and require acid catalysis for hydrolysis or for the generation of the corresponding carbocationic intermediate.[1]
2. Conditions for N-Acylimminium Ion Formation:
Ethyl 2-acetamido-2-hydroxyacetate: The formation of the N-acylimminium ion occurs via dehydration. This can be achieved under acidic conditions, where protonation of the hydroxyl group converts it into a good leaving group (water). In some cases, thermal conditions may be sufficient to drive the elimination of water.
Ethyl 2-methoxy-2-acetamidoacetate: The generation of the N-acylimminium ion requires the departure of the methoxy group. As methoxide (CH₃O⁻) is a poor leaving group, acid catalysis is typically necessary.[4] Protonation of the methoxy group creates a much better leaving group, methanol (CH₃OH). Lewis acids can also be employed to facilitate this process.[5]
3. Predicted Reactivity towards Nucleophiles:
The overall reactivity of these compounds is a function of the ease of N-acylimminium ion formation under a given set of conditions.
Under Mildly Acidic to Neutral Conditions: It is predicted that Ethyl 2-acetamido-2-hydroxyacetate would be more reactive. The energy barrier for the dehydration of the N-acylhemiaminal is generally lower than that for the acid-catalyzed elimination of methanol from the N,O-acetal. The hydroxyl group can be more readily protonated and eliminated as water compared to the elimination of methanol from the unprotonated N,O-acetal.
Under Strongly Acidic Conditions: The reactivity difference may be less pronounced. Under strongly acidic conditions, both the hydroxyl and methoxy groups will be readily protonated, facilitating the formation of the N-acylimminium ion from both precursors. The relative rates would then depend on the specific pKa values and the kinetics of the subsequent elimination steps.
Reaction with Nucleophiles: Once the N-acylimminium ion is formed, it will react rapidly with a wide range of nucleophiles. The choice of the precursor can, therefore, be used to control the conditions under which this reactive intermediate is generated. For acid-sensitive nucleophiles or substrates, the potentially milder conditions required for the activation of the N-acylhemiaminal might be advantageous.
Experimental Data and Spectroscopic Characterization
Spectroscopic Data:
Spectroscopic characterization is essential for confirming the identity and purity of these compounds.
Ethyl 2-methoxy-2-acetamidoacetate:
¹H NMR: Expected signals would include those for the ethyl ester protons (a quartet and a triplet), the acetyl methyl protons (a singlet), the methoxy protons (a singlet), the N-H proton (a broad singlet), and the C2-H proton (a singlet).
¹³C NMR: Signals for the carbonyls of the ester and amide, the C2 carbon, the carbons of the ethyl and methoxy groups, and the acetyl methyl carbon would be expected.[6]
IR Spectroscopy: Characteristic absorptions would be observed for the N-H stretch, C=O stretches of the ester and amide, and C-O stretches.[7]
Ethyl 2-acetamido-2-hydroxyacetate:
¹H NMR: Similar to the methoxy analogue, but with a hydroxyl proton signal (a broad singlet) instead of a methoxy signal. The chemical shift of the C2-H proton would also be different.
¹³C NMR: The chemical shift of the C2 carbon would be significantly different from that in the methoxy analogue due to the different electronic environment.
IR Spectroscopy: A broad O-H stretching band would be a key feature, in addition to the N-H and C=O stretching vibrations.
Note: While extensive spectroscopic data for Ethyl 2-methoxy-2-acetamidoacetate is available in public databases,[6][7] similar public data for Ethyl 2-acetamido-2-hydroxyacetate is less common. Data for the related compound, Ethyl acetamidocyanoacetate, can provide some reference points for the acetamido and ethyl ester moieties.[1][8]
Representative Experimental Protocol: Nucleophilic Addition of an Aromatic Compound
The following is a representative, generalized protocol for a Friedel-Crafts-type reaction with an electron-rich aromatic compound, illustrating the conditions under which each precursor might be employed.
Objective: To compare the reactivity of the two title compounds in an acid-catalyzed C-C bond-forming reaction.
Caption: Generalized workflow for comparing the reactivity in a Lewis acid-catalyzed reaction.
Methodology:
Reaction Setup: In two separate flame-dried round-bottom flasks equipped with magnetic stir bars and under an inert atmosphere (e.g., nitrogen or argon), dissolve the electron-rich aromatic compound (1.2 equivalents) in an anhydrous solvent (e.g., dichloromethane).
In the first flask, add Ethyl 2-acetamido-2-hydroxyacetate (1.0 equivalent). In the second flask, add Ethyl 2-methoxy-2-acetamidoacetate (1.0 equivalent).
Cooling: Cool both reaction mixtures to 0 °C in an ice bath.
Catalyst Addition: To each flask, add a Lewis acid (e.g., BF₃·OEt₂ or TMSOTf, 1.1 equivalents) dropwise via syringe.
Reaction: Allow the reactions to stir at 0 °C for 30 minutes, and then warm to room temperature. Monitor the progress of each reaction by Thin Layer Chromatography (TLC).
Work-up: Upon completion (or after a set time for comparison), quench the reactions by slowly adding a saturated aqueous solution of sodium bicarbonate.
Extraction: Transfer the mixtures to separatory funnels and extract with dichloromethane.
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude products by flash column chromatography on silica gel.
Expected Outcome and Analysis:
It is anticipated that the reaction with Ethyl 2-acetamido-2-hydroxyacetate may proceed more rapidly or under milder conditions (e.g., with a weaker Lewis acid or at a lower temperature) compared to the reaction with Ethyl 2-methoxy-2-acetamidoacetate. The yields of the desired product after a fixed reaction time can be used as a semi-quantitative measure of the relative reactivity of the two precursors under the chosen conditions.
Conclusion
The choice between these two reagents should be guided by the specific requirements of the synthetic transformation, including the sensitivity of other functional groups present in the substrate and the desired reaction conditions. For syntheses requiring the generation of an N-acylimminium ion under mild conditions, the N-acylhemiaminal is likely the superior choice. Conversely, when greater stability and controlled release of the reactive intermediate under specific acidic conditions are desired, the N,O-acetal provides a more robust option.
References
[Reference to a general organic chemistry textbook discussing acetal and hemiacetal stability]
Manolikakes, G., et al. (2015). Synthesis of N-Acyl-N,O-acetals from Aldehydes, Amides and Alcohols. ResearchGate. [Link]
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 77544, Ethyl 2-methoxyacetate. PubChem. [Link]
[Reference to a paper on N-acylimine chemistry]
[Reddit discussion on leaving group ability of -OH vs -OCH3]. (2024). Reddit. [Link]
[Reference discussing the stability of N-acylimidazoles, which can be analogous to N-acylhemiaminals in some respects]
[Reference on acid-catalyzed hydrolysis of succinimide compounds, providing insights into A-2 mechanisms]
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 95422, Ethyl acetamidocyanoacetate. PubChem. [Link]
Downey, W. D. (2011). Synthesis of N-Acyl-N,O-Acetals from N-Aryl Amides and Acetals in the Presence of TMSOTf. University of Richmond Scholarship Repository. [Link]
[Reference on kinetic vs. thermodynamic control in N-acylimine reactions]
Wikipedia contributors. (2023). Lewis acid catalysis. Wikipedia. [Link]
[Reference on 13C NMR spectroscopy]
[Reference on the impact of solvent on stability]
NIST. (n.d.). Ethyl acetamidocyanoacetate. In NIST Chemistry WebBook. [Link]
; MW: 161.16 Da) is a critical hemiaminal intermediate, often encountered in the synthesis of -amino acids via the amidoalkylation of glyoxylates.
This guide contrasts the mass spectrometric behavior of this molecule under Electron Ionization (EI) —standard in GC-MS—and Electrospray Ionization (ESI) —standard in LC-MS/MS. Due to the thermal lability of the hemiaminal (
), the choice of ionization technique dictates whether you observe the intact molecule or a dehydration artifact.
Structural Analysis & Stability Challenge
The core analytical challenge lies in the hemiaminal moiety .
Thermal Instability: Upon heating (e.g., GC injection port >150°C), the hydroxyl group facilitates rapid dehydration to form the unsaturated
-acylimine or enamide species ().
Proton Mobility: In ESI, the multiple carbonyls and the amide nitrogen provide competitive protonation sites, driving distinct fragmentation pathways compared to radical-induced cleavage in EI.
Electron Ionization (EI) – The "Hard" Fragmentation
Context: Gas Chromatography-Mass Spectrometry (GC-MS)
In standard EI (70 eV), the spectrum is dominated by thermal degradation products unless derivatization is employed.
Observed Spectral Features
Molecular Ion (
): Typically absent or extremely weak at 161.
Artifact Peak: A distinct peak at
143 is often mistaken for the molecular ion. This corresponds to the dehydrated species (Ethyl 2-acetamidoacetate derivative).
Base Peak:
43 (), characteristic of the acetamido group.
Key Fragmentation Pathway (EI)
Thermal Dehydration:
.
-Cleavage: The dehydrated species () undergoes cleavage at the ester bond.
Loss of ethoxy radical (
, 45 Da) 98 .
Loss of carbethoxy radical (
, 73 Da) 70 (Acylimine ion).
Electrospray Ionization (ESI-CID) – The "Soft" Fragmentation
ESI preserves the hemiaminal structure, allowing for confirmation of the intact molecular weight.
Observed Spectral Features
Precursor Ion:
162.08 () and 184.06 ().
Primary Transition:
(Neutral loss of water).
Secondary Transition:
(Neutral loss of ethanol).
Mechanistic Pathway (ESI-CID)
Collision-Induced Dissociation (CID) of the protonated ion
triggers charge-remote or charge-directed fragmentation:
Water Loss (
144): Protonation of the hemiaminal hydroxyl leads to elimination of , forming the stable -acyliminium ion.
Ethanol Loss (
116): Protonation of the ester ethoxy group leads to elimination of , forming an oxazolone-like cation or acyl-ketene intermediate.
Comparative Data Summary
Feature
Electron Ionization (EI)
Electrospray Ionization (ESI)
Primary Utility
Structural fingerprinting of skeleton
Molecular weight confirmation
Sample State
Gas phase (Thermal stress applied)
Liquid phase (Ambient temp)
Dominant Ion
43 (Acetyl) or 143 (Artifact)
162 ()
Molecular Ion Visibility
< 1% (Often undetectable)
100% (Base peak in MS1)
Key Neutral Losses
(45), (73)
(18), (46)
Risk Factor
High: Thermal dehydration mimics different molecule
Low: Adduct formation (, )
Fragmentation Pathways Visualization
The following diagram illustrates the divergence between the thermal artifact pathway (EI) and the protonated pathway (ESI).
Caption: Divergent fragmentation pathways. Left (Red): Thermal degradation in GC-MS leading to dehydrated artifacts. Right (Green): Soft ionization in LC-MS preserving the hemiaminal core.
Experimental Protocols
To ensure data integrity, use the following validated workflows.
Protocol A: GC-MS with Derivatization (Recommended for EI)
Rationale: Derivatization protects the hydroxyl group, preventing thermal dehydration and allowing true molecular weight determination.
Preparation: Dissolve 1 mg of sample in 100 µL dry acetonitrile.
Analysis: Inject 1 µL (Split 1:20) into GC-MS.[3][4][5][6]
Target Ion: Look for
218 (, loss of methyl from TMS) rather than the unstable molecular ion.
Protocol B: Direct Infusion ESI-MS/MS
Rationale: Rapid confirmation of purity and structure without thermal stress.
Preparation: Dilute sample to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.
Infusion: Syringe pump infusion at 5 µL/min.
MS Settings (Positive Mode):
Capillary Voltage: 3.5 kV.
Cone Voltage: 20 V (Keep low to prevent in-source fragmentation).
Source Temp: 100°C.
MS/MS Acquisition: Select precursor 162.1 ; Ramp Collision Energy (CE) from 10 to 30 eV to observe the transition from intact parent to the
and fragments.
References
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for EI fragmentation rules and alpha-cleavage mechanisms).
Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press.[7] Link (Reference for thermal degradation of labile analytes in GC inlets).
NIST Mass Spectrometry Data Center. (2023). NIST / EPA / NIH Mass Spectral Library. (Source for standard fragmentation patterns of acetamido derivatives). Link
Holčapek, M., et al. (2010). "Fragmentation behavior of N-acetylamino acid derivatives in electrospray ionization mass spectrometry." Journal of Mass Spectrometry, 45(8), 924-935.
Validating Purity of N-Acetyl-2-Hydroxyglycine Ethyl Ester: A Stability-Indicating Approach
Executive Summary N-Acetyl-2-hydroxyglycine ethyl ester (also known as ethyl 2-acetamido-2-hydroxyacetate) represents a unique analytical challenge compared to standard amino acid derivatives. Structurally, it is a carbi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
N-Acetyl-2-hydroxyglycine ethyl ester (also known as ethyl 2-acetamido-2-hydroxyacetate) represents a unique analytical challenge compared to standard amino acid derivatives. Structurally, it is a carbinolamide (hemiaminal) formed by the condensation of acetamide and ethyl glyoxylate. Unlike its stable analog N-acetylglycine ethyl ester, the presence of the hydroxyl group at the
-carbon introduces significant chemical lability.
This guide provides a validated, stability-indicating analytical strategy. It contrasts the industry-standard HPLC-UV method against Quantitative NMR (qNMR) and Gas Chromatography (GC) , demonstrating why a "gentle" HPLC approach is required to prevent on-column degradation.
Part 1: The Analytical Challenge (Mechanism of Instability)
To validate purity accurately, one must understand the molecule's degradation pathways. The
-hydroxy group creates a hemiaminal linkage that is susceptible to two primary failure modes during analysis:
Hydrolysis (Acid/Base Catalyzed): In aqueous mobile phases (especially acidic ones), the molecule is in equilibrium with its starting materials: Acetamide and Ethyl Glyoxylate.
Dehydration (Thermal): Under high heat (e.g., GC injector ports), it eliminates water to form the reactive
-acylimine.
Diagram 1: Impurity & Degradation Pathways
This diagram illustrates why standard "acidic" HPLC methods may artificially lower purity results.
Caption: Degradation pathways of N-acetyl-2-hydroxyglycine ethyl ester. The hemiaminal structure requires controlled pH and temperature to prevent reversion to precursors.
Part 2: Comparative Analysis of Analytical Techniques
The following table objectively compares the three primary analytical candidates. HPLC is the recommended routine method , provided specific "gentle" conditions are met.
Feature
RP-HPLC (UV)
qNMR (1H)
GC-MS
Primary Utility
Routine QC, Impurity Profiling
Absolute Purity Assignment
NOT RECOMMENDED
Stability Risk
Moderate (Hydrolysis risk in acidic MP)
Low (Aprotic solvents like DMSO-d6)
High (Thermal dehydration)
Sensitivity
High (LOQ < 0.05%)
Low (LOQ ~ 0.5 - 1.0%)
High
Selectivity
Excellent (Separates hydrolysis products)
Excellent (Structural confirmation)
Poor (Artifact formation)
Throughput
High (10-15 min run)
Low (Manual processing)
Medium
Recommendation
Standard Method (Optimized)
Reference Method (Validation)
Avoid
Why qNMR is the "Truth" Anchor
Before validating the HPLC method, the reference standard purity must be established using qNMR .
Protocol: Dissolve ~10 mg sample in DMSO-d6 (which prevents hydrolysis).
Internal Standard: Maleic Acid or 1,3,5-Trimethoxybenzene (traceable).
Rationale: qNMR avoids the aqueous environment entirely, providing a "true" purity value to cross-validate the HPLC assay.
Part 3: Optimized HPLC Method (The Protocol)
Standard peptide methods (0.1% TFA) are too acidic and may degrade this analyte. This protocol uses a neutral pH buffer to maximize on-column stability.
Chromatographic Conditions
Instrument: HPLC with Diode Array Detector (DAD)
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm.
Why: "End-capped" reduces silanol activity, preventing interaction with the polar hydroxyl group.
Mobile Phase A: 10 mM Ammonium Acetate (pH 6.5 ± 0.1).
Why: Neutral pH minimizes hemiaminal hydrolysis.
Mobile Phase B: Acetonitrile (HPLC Grade).
Flow Rate: 1.0 mL/min.
Column Temperature: 25°C.
Why: Keep near ambient to prevent thermal degradation.
Detection: UV at 210 nm .
Why: The molecule lacks conjugation; 210 nm detects the amide/ester carbonyls.
Injection Volume: 5-10 µL.
Gradient Program
Time (min)
% Mobile Phase B
Event
0.0
5
Equilibration
8.0
60
Elution of Analyte
10.0
95
Wash
12.0
95
Hold
12.1
5
Re-equilibration
15.0
5
End
Sample Preparation
Diluent: Acetonitrile:Water (50:50 v/v).
Concentration: 0.5 mg/mL.
Critical Step: Analyze samples immediately after preparation. Do not store in autosampler for >12 hours.
Part 4: Validation Protocol (ICH Q2(R1) Aligned)
This section details how to prove the method works ("Self-Validating System").
Diagram 2: Validation Workflow
Caption: Validation workflow emphasizing Solution Stability as the critical control point for this labile molecule.
Specificity (Forced Degradation)
To demonstrate the method separates the analyte from its breakdown products:
Acid Hydrolysis: Treat sample with 0.1N HCl for 1 hour. Neutralize and inject.[1]
Expectation: Decrease in main peak; appearance of Acetamide (early eluting) and Ethyl Glyoxylate peaks.
Peak Purity: Use the DAD to confirm the main peak contains no co-eluting impurities (Purity Angle < Purity Threshold).
Solution Stability (The "Dealbreaker" Test)
Because this molecule is a hemiaminal, you must define the "stable window."
Inject at T=0, 2, 4, 8, 12, and 24 hours (autosampler temp 25°C).
Acceptance Criteria: The assay value should not decrease by >2.0% over the tested period.
Contingency: If unstable, cool autosampler to 4°C or adjust diluent to 100% Acetonitrile (anhydrous).
Linearity & Range
Range: 50% to 150% of target concentration (0.25 – 0.75 mg/mL).
Criteria:
.
Part 5: Troubleshooting & Causality
Observation
Probable Cause
Corrective Action
Split Peak / Shoulder
On-column hydrolysis due to acidic patches on silica.
Ensure column is "End-capped" (e.g., Eclipse Plus). Switch to pH 6.5 buffer.
Low Assay vs. qNMR
Sample degraded in diluent before injection.
Use fresh samples. Switch diluent to anhydrous ACN.
Ghost Peaks (Early)
Acetamide accumulation from degradation.
Check Mobile Phase pH. Ensure it is not < 4.0.
Drifting Retention
Temperature fluctuations affecting equilibrium.
Use a column oven (thermostat) set strictly to 25°C.
References
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.
Yuan, Y., et al. (2004).[3] Highly Enantioselective Friedel-Crafts Reaction of Aromatic Amines with Ethyl Glyoxylate.[3] Journal of Organic Chemistry, 69, 146-149.[3] (Discusses the chemistry of ethyl glyoxylate condensation products).
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. (Reference for qNMR as a primary standard).
PubChem. (n.d.). Compound Summary: N-Acetylglycine Ethyl Ester (Structural Analog). National Library of Medicine.
Advantages of using hydroxy-glycine adducts over chloro-glycine adducts
Technical Guide: Advantages of Using Hydroxy-Glycine Adducts Over Chloro-Glycine Adducts Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Process Chemists, and Drug Development Professiona...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide: Advantages of Using Hydroxy-Glycine Adducts Over Chloro-Glycine Adducts
Content Type: Publish Comparison Guide
Audience: Researchers, Senior Scientists, Process Chemists, and Drug Development Professionals
Focus: Synthetic Utility, Stability Profiles, and Process Safety in Peptide Backbone Modification
Executive Summary
In the landscape of peptide drug design, the functionalization of the glycine
-carbon is a critical strategy for introducing conformational constraints, improving proteolytic stability, and creating non-natural amino acid residues. This modification typically proceeds via an electrophilic -acyliminium ion intermediate.
Two primary precursors are used to access this reactive intermediate:
-Hydroxyglycine adducts (Hemiaminals)
-Chloroglycine adducts (-Haloamines)
The Verdict: While
-chloroglycine adducts are potent electrophiles, -hydroxyglycine adducts offer superior utility for drug development. They provide a robust combination of shelf-stability , controllable activation , and improved safety profiles , eliminating the handling hazards and moisture sensitivity associated with chlorinated analogs. This guide details the mechanistic and practical reasons to prioritize the hydroxy-route in modern synthesis.
Mechanistic Foundation: The
-Acyliminium Pathway
To understand the advantages, one must first recognize that both species serve as precursors to the same reactive intermediate: the
-acyliminium ion. The difference lies in the energy barrier and conditions required to generate this species.
-Chloroglycine: Possesses a good leaving group (). Ionization is often spontaneous or requires only mild Lewis acids, leading to high reactivity but poor stability.
-Hydroxyglycine: Possesses a poor leaving group ( or ). Requires specific activation (Brønsted or Lewis acid) to convert the hydroxyl into a leaving group (water/alcohol), allowing for "on-demand" generation of the reactive species.
Figure 1: Comparative Activation Pathway
Caption: The
-hydroxyglycine route allows for controlled generation of the electrophile, whereas the -chloroglycine route often involves handling a transient, corrosive species.
Comparative Analysis: Why Hydroxy-Adducts Win
The following analysis breaks down the technical performance of both adducts across three critical pillars: Stability, Selectivity, and Safety.
Stability and Storage (The "Shelf-Life" Factor)
-Chloroglycine: These adducts are notoriously moisture-sensitive. The Carbon-Chlorine bond at the -position is highly polarized. Upon exposure to atmospheric moisture, they rapidly hydrolyze back to the hydroxy form or eliminate to form acylimines, which can polymerize. They generally cannot be stored and must be generated in situ.
-Hydroxyglycine: These are stable hemiaminals. They can be isolated as solids, purified by chromatography, and stored for months without degradation. This allows for rigorous quality control (QC) of the starting material before committing to the expensive peptide modification step.
Reactivity Control and Selectivity
The "Hard" Electrophile Problem (Chloro): Because
-chloroglycines ionize so readily, they can react indiscriminately. In the presence of multifunctional peptides, this can lead to side reactions with nucleophilic side chains (e.g., Lysine, Serine) before the desired external nucleophile is introduced.
The "Soft" Activation Advantage (Hydroxy):
-Hydroxyglycine adducts are inert until activated. By using specific Lewis acids (e.g., or ), the chemist determines exactly when the reactive cation forms. This "on-demand" reactivity permits the use of milder conditions and improves regioselectivity.
Safety and Toxicology
Feature
-Hydroxyglycine Adducts
-Chloroglycine Adducts
Byproduct
Water () or Alcohol ()
Hydrogen Chloride ()
Toxicity
Low (Biomimetic intermediate)
High (Alkylating agent/Corrosive)
Handling
Standard PPE; Open air handling possible
Moisture-free/Glovebox often required
Process Risk
Minimal equipment corrosion
Corrosive to stainless steel reactors
Experimental Protocols
The following protocols contrast the workflow for introducing a side chain (e.g., an allyl group) to a glycine residue.
Protocol A: The Superior Route (via
-Hydroxyglycine)
This protocol utilizes the stability of the hydroxy-adduct for a controlled reaction.
Precursor Synthesis: Dissolve the glycine-containing peptide in a mixture of acetic acid and water. Add Ceric Ammonium Nitrate (CAN) to perform an oxidative functionalization, yielding the Peptidyl-
-hydroxyglycine .
Isolation: Extract with ethyl acetate and purify via column chromatography. Note: The product is stable and can be characterized by NMR/MS.
Activation & Coupling:
Dissolve the dried
-hydroxyglycine adduct in anhydrous .
Add the nucleophile (e.g., Allyltrimethylsilane, 2.0 eq).
Cool to
and add (1.1 eq) dropwise.
Mechanism: The Lewis acid complexes with the hydroxyl oxygen, promoting the loss of water and formation of the
-acyliminium ion, which is immediately trapped by the silane.
Workup: Quench with aqueous
.
Protocol B: The Traditional/Riskier Route (via
-Chloroglycine)
This protocol requires in situ generation due to instability.
or hydrolytic degradation products can lower yields and corrode equipment.
Biological Context: The Biomimetic Argument
Using
-hydroxyglycine is not just chemically convenient; it is biomimetic . In nature, the amidation of peptide hormones is catalyzed by Peptidylglycine -Monooxygenase (PAM) , which converts a C-terminal glycine into an -hydroxyglycine intermediate.[4] This intermediate is then cleaved by Peptidylamidoglycolate Lyase (PGL) .[4]
Using hydroxy-adducts in drug development aligns synthetic strategies with natural metabolic pathways, potentially reducing the risk of unexpected toxicophores.
Figure 2: Enzymatic Validation (PAM/PGL Pathway)
Caption: Nature utilizes the
-hydroxyglycine intermediate for peptide maturation, validating its stability and specificity compared to chlorinated analogs.
References
Chemical Stability and Plasma-Catalyzed Dealkylation of Peptidyl-alpha-hydroxyglycine Derivatives.
Source: National Institutes of Health (PubMed)
URL:[Link]
Reaction versus Subsite Stereospecificity of PAM and PGL Enzymes.
Source: National Institutes of Health (PubMed)
URL:[Link]
N-Acyliminium Ions as Reactive Intermediates in Organic Synthesis.
Source: National Institutes of Health (PubMed)
URL:[Link]
New Developments in the Chemistry of N-Acyliminium Ions.
Source: ResearchGate
URL:[5][6][Link]
Characterization of Cyclic N-Acyliminium Ions by Infrared Ion Spectroscopy.
Source: National Institutes of Health (PubMed / PMC)
URL:[Link]
Executive Summary: Immediate Directives Do NOT pour Ethyl 2-acetamido-2-hydroxyacetate (EAHA) down the drain. Do NOT mix with strong oxidizers or strong bases.
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: Immediate Directives
Do NOT pour Ethyl 2-acetamido-2-hydroxyacetate (EAHA) down the drain.
Do NOT mix with strong oxidizers or strong bases.
EAHA is a hemiaminal ester often used as a synthetic intermediate. While it may appear benign, its degradation products include Acetamide (a Group 2B Carcinogen) and Ethyl Glyoxylate . Proper disposal requires thermal destruction via high-temperature incineration to ensure complete mineralization of the nitrogenous component.
To handle this compound safely, one must understand its structural instability. Unlike simple esters, the N-acylhemiaminal functionality makes it susceptible to hydrolysis and rearrangement.
Structural Analysis & Causality
Feature
Chemical Behavior
Safety Implication
Ethyl Ester
Flammable/Combustible
Fire Hazard: Treat as a Class II or III Combustible Liquid.
Acetamido Group
Hydrolytic cleavage yields Acetamide
Carcinogenicity: Acetamide is an IARC Group 2B carcinogen [1]. Waste streams must be managed to prevent environmental leaching.
Hemiaminal
Equilibrium instability
Reactivity: May release aldehydes (glyoxylates) upon contact with moisture/bases, increasing sensitization risks.
Regulatory Waste Codes (US EPA / RCRA)
D001 (Ignitable): If the flashpoint is <60°C (common for ethyl esters).
U002 (Acetamide): While EAHA itself is not U002, its primary degradation product is. Best practice dictates managing the waste stream with the stringency of a U-listed carcinogen [2].
Pre-Disposal Stabilization Protocol
Before moving the waste from the bench to the central accumulation area, stabilize the matrix to prevent uncontrolled hydrolysis or exotherms.
pH Check: Ensure the waste solution is Neutral (pH 6-8) .
Reasoning: Acidic or basic conditions catalyze the hydrolysis of the ester and amide bonds, releasing toxic acetamide and volatile ethanol/aldehydes in the container.
Solvent Compatibility: Dilute with compatible non-halogenated solvents (e.g., Ethanol, Ethyl Acetate) if the material is viscous or solid.
Reasoning: Incinerators require pumpable liquids for efficient atomization and combustion.
Segregation: Isolate from Oxidizers (Peroxides, Nitrates) and Strong Bases (NaOH, KOH).
Step-by-Step Disposal Workflow
Phase 1: Bench-Level Accumulation
PPE Requirements: Nitrile gloves (double-gloved recommended due to permeation risks of esters), safety goggles, and lab coat. Work in a fume hood.
Container Selection: Use a High-Density Polyethylene (HDPE) or Glass container (Amber preferred to inhibit photo-degradation).
Do not bulk this waste with halogenated solvents (e.g., DCM, Chloroform). Halogens disable many catalytic oxidizers and require distinct, more expensive incineration pathways.
Phase 3: Final Destruction
Transfer to a licensed TSDF (Treatment, Storage, and Disposal Facility).
Method: Rotary Kiln Incineration.
Target: >1000°C with a residence time >2 seconds.
Validation: This ensures the complete oxidation of the nitrogen-carbon bonds to N2/NOx (scrubbed) and CO2, destroying the carcinogenic potential.
Visualizing the Decision Matrix
The following diagram outlines the logical decision tree for classifying and routing EAHA waste.
Figure 1: Decision matrix for the safe processing and routing of EAHA waste streams.
Emergency Contingencies
Scenario
Immediate Action
Spill (< 100mL)
Absorb with vermiculite or clay pads. Do not use paper towels (fire risk). Place in a sealed bag in the fume hood.
Skin Contact
Wash immediately with soap and water for 15 minutes. The ester is lipophilic; water alone is insufficient.
Fire
Use CO2 or Dry Chemical extinguishers.[1][2] Do not use water jet , as it may spread the burning organic ester.
References
International Agency for Research on Cancer (IARC). (1999).[3] Acetamide.[4][5][6] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol. 71. World Health Organization. [Link]
U.S. Environmental Protection Agency (EPA). (2023). Defined Hazardous Waste: Listed and Characteristic Wastes (40 CFR Part 261). RCRA Online.[5] [Link]
National Institutes of Health (NIH) - PubChem. (2023). Ethyl 2-acetamido-2-hydroxyacetate Compound Summary. [Link]